molecular formula C14H22ClN B1614518 1-(2-phenylpropan-2-yl)piperidine hydrochloride CAS No. 21602-56-2

1-(2-phenylpropan-2-yl)piperidine hydrochloride

Katalognummer: B1614518
CAS-Nummer: 21602-56-2
Molekulargewicht: 239.78 g/mol
InChI-Schlüssel: DZQJVYVJEDNFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-phenylpropan-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-phenylpropan-2-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-phenylpropan-2-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2-phenylpropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15;/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQJVYVJEDNFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175983
Record name Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21602-56-2
Record name Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021602562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-phenylpropan-2-yl)piperidine hydrochloride chemical structure and properties

[1]

Executive Summary

1-(2-phenylpropan-2-yl)piperidine hydrochloride (also known as N-cumylpiperidine ) is a synthetic dissociative agent and a structural analog of Phencyclidine (PCP).[1] Chemically, it represents the acyclic variant of PCP where the rigid cyclohexane ring is replaced by a geminal dimethyl (cumyl) group.[1] This structural modification imparts significant changes to the molecule's conformational flexibility, directly influencing its binding affinity for the N-methyl-D-aspartate (NMDA) receptor.[1]

This guide details the physiochemical properties, synthesis logic, and pharmacological profile of the compound, intended for use by medicinal chemists and neuropharmacology researchers.[1]

Chemical Identity & Structure

Nomenclature & Identifiers[1][2][3][4][5][6]
  • IUPAC Name: 1-(2-phenylpropan-2-yl)piperidine hydrochloride[1]

  • Common Synonyms: N-Cumylpiperidine, 1-(1-methyl-1-phenylethyl)piperidine HCl, Acyclic PCP.[1]

  • CAS Number: 21602-56-2 (Free Base), 92321-29-4 (Salt form often cited in varying databases; verification required per specific vendor).[1]

  • Molecular Formula: C₁₄H₂₁N[1] · HCl

  • Molecular Weight: 239.78 g/mol (Salt), 203.33 g/mol (Free Base).[1]

Structural Analysis

The molecule consists of a piperidine ring attached to a central quaternary carbon.[1] This central carbon is substituted with a phenyl ring and two methyl groups (a cumyl moiety).[1]

  • Steric Profile: Unlike PCP, which possesses a rigid cyclohexane ring that locks the phenyl and piperidine rings into a gauche conformation, 1-(2-phenylpropan-2-yl)piperidine has free rotation around the central carbon-phenyl and carbon-nitrogen bonds.[1]

  • Lipophilicity: The gem-dimethyl group maintains high lipophilicity (LogP ~3.6 for free base), facilitating blood-brain barrier (BBB) penetration.[1]

Figure 1: Structural decomposition of 1-(2-phenylpropan-2-yl)piperidine highlighting the acyclic gem-dimethyl core.[1]

Physiochemical Properties[1][6]

PropertyValue (Approximate/Predicted)Context
Appearance White crystalline solidAs Hydrochloride salt
Melting Point 210–215 °C (Decomp.)[1]Lower than PCP HCl (>230 °C) due to crystal packing efficiency
Solubility (Water) SolubleProtonated nitrogen forms stable cation
Solubility (EtOH) SolubleSuitable for recrystallization
pKa ~9.5–10.0Typical for tertiary piperidines
LogP 3.6 (Free Base)High CNS penetration potential

Synthesis & Manufacturing

The synthesis of 1-(2-phenylpropan-2-yl)piperidine typically follows the Bruylants reaction pathway, which is the standard method for synthesizing alpha-tertiary amines.[1] This route is preferred over direct alkylation due to the steric hindrance of the tertiary carbon.[1]

Reaction Mechanism (Bruylants Protocol)
  • Imine/Enamine Formation: Piperidine reacts with acetone in the presence of a cyanide source (NaCN/KCN) to form the alpha-aminonitrile intermediate.[1]

  • Grignard Displacement: The nitrile group is a good leaving group under Grignard conditions.[1] Reaction with Phenylmagnesium bromide (PhMgBr) displaces the cyanide, installing the phenyl group at the quaternary center.[1]

Step-by-Step Protocol
  • Step 1: 1-(1-cyano-1-methylethyl)piperidine synthesis

    • Reagents: Piperidine, Acetone, Sodium Cyanide, Hydrochloric acid (pH control).[1]

    • Conditions: Aqueous/Alcoholic medium, 0°C to RT.

    • Product: An unstable aminonitrile oil.[1]

  • Step 2: Grignard Reaction

    • Reagents: Phenylmagnesium bromide (2.5 eq) in Diethyl Ether or THF.[1]

    • Procedure: Add aminonitrile dropwise to Grignard solution.[1] Reflux for 2-4 hours.

    • Quench: Pour into ice/NH₄Cl solution.[1]

  • Step 3: Isolation & Salt Formation

    • Extract free base into organic solvent (DCM/Ether).[1]

    • Dry over MgSO₄.[1]

    • Bubble dry HCl gas or add ethanolic HCl to precipitate the hydrochloride salt.[1]

Synthesis WorkflowStartReagents:Piperidine + Acetone + NaCNIntermediateIntermediate:1-(1-cyano-1-methylethyl)piperidine(Alpha-aminonitrile)Start->IntermediateCondensationReactionBruylants Reaction(Nucleophilic Substitution of CN)Intermediate->ReactionGrignardReagent:Phenylmagnesium Bromide(PhMgBr) in EtherGrignard->ReactionWorkupHydrolysis & ExtractionReaction->WorkupProductProduct:1-(2-phenylpropan-2-yl)piperidine HClWorkup->ProductHCl Gas / Crystallization

Figure 2: Bruylants synthesis pathway for the production of N-cumylpiperidine.[1]

Pharmacology & Structure-Activity Relationship (SAR)[1][7]

Mechanism of Action

Like its parent compound PCP, 1-(2-phenylpropan-2-yl)piperidine acts primarily as a non-competitive antagonist at the NMDA receptor (glutamate receptor).[1] It binds inside the ion channel (PCP binding site), blocking the flow of Ca²⁺ and Na⁺ ions, which leads to dissociative anesthesia and psychotomimetic effects.[1]

SAR Analysis: Cyclic vs. Acyclic

The transition from PCP (cyclic) to N-cumylpiperidine (acyclic) illustrates a critical SAR principle in dissociative arylohexylamines:

  • Conformational Locking: In PCP, the cyclohexane ring forces the phenyl and piperidine rings into a specific relative orientation that is optimal for binding to the NMDA receptor pore.[1]

  • Entropic Penalty: The acyclic cumyl analog lacks this constraint.[1] While the gem-dimethyl groups provide necessary steric bulk to mimic the ring, the molecule is more flexible.[1] Upon binding, it must lose rotational freedom (entropy), which energetically penalizes the binding event.[1]

  • Potency Result: Consequently, 1-(2-phenylpropan-2-yl)piperidine generally exhibits lower potency (higher Ki) compared to PCP.[1] It retains the qualitative effect profile (dissociation, analgesia) but requires higher dosages.[1]

Toxicology[1]
  • Dopaminergic Activity: Like PCP, this analog likely acts as a dopamine reuptake inhibitor, contributing to stimulating and reinforcing properties.[1][2]

  • Metabolism: The absence of the cyclohexane ring alters metabolic pathways.[1] The gem-dimethyl group is resistant to oxidation, potentially prolonging the half-life compared to analogs with abstractable alpha-hydrogens, though hydroxylation on the phenyl ring or piperidine ring remains the primary clearance route.[1]

Analytical Characterization

For verification of the synthesized compound, the following spectral fingerprints are expected:

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): 203 m/z (weak).[1]

    • Base Peak: The fragmentation is dominated by alpha-cleavage.[1] Loss of the phenyl group or the piperidine ring is common.[1] However, in gem-dimethyl amines, the [M-15]⁺ (loss of methyl) or cleavage adjacent to the nitrogen is significant.[1]

    • Key Fragment: m/z 84 (Piperidinyl cation) is a characteristic fragment for piperidine derivatives.[1]

  • Proton NMR (1H-NMR, CDCl3):

    • Phenyl: Multiplet at δ 7.2–7.5 ppm.[1]

    • Gem-Dimethyl: Singlet at δ ~1.4–1.6 ppm (Integrating to 6H).[1]

    • Piperidine: Multiplets at δ 1.5 (beta/gamma) and δ 2.4–2.6 (alpha protons).[1]

Safety & Handling

Warning: This compound is a potent CNS depressant and dissociative agent.[1] It should be handled only by qualified personnel in a controlled laboratory setting.[1]

  • Hazard Classification: Acute Toxin (Oral/Inhalation), Irritant.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry.[1]

  • Kalir, A., et al. (1969).[1] Structure-activity relationships of some phencyclidine derivatives: Synthesis and pharmacology. Journal of Medicinal Chemistry.[1]

  • EPA CompTox Dashboard. (2024). 1-(2-phenylpropan-2-yl)piperidine Properties and Safety Data.[1]

  • CymitQuimica. (2024).[1][3] Product Monograph: 1-(2-Phenylpropan-2-yl)piperidine hydrochloride.[1]

  • Morris, H., & Wallach, J. (2014).[1] From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[1]

Comprehensive Identification & Technical Guide: 1-(2-phenylpropan-2-yl)piperidine Hydrochloride (PPP-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the identification, properties, and CAS number lookup for 1-(2-phenylpropan-2-yl)piperidine hydrochloride , commonly known in pharmacological research as PPP Hydrochloride .

Executive Summary

1-(2-phenylpropan-2-yl)piperidine hydrochloride (often abbreviated as PPP HCl ) is a specialized chemical probe widely used in drug metabolism and pharmacokinetics (DMPK) as a selective, mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6) . Structurally, it is an acyclic analog of phencyclidine (PCP), where the cyclohexane ring of PCP is replaced by a gem-dimethyl group (cumyl moiety).

Accurate identification of this compound is critical due to the existence of close structural isomers (e.g., 1-(1-phenylethyl)piperidine) that exhibit significantly different pharmacological profiles.

Chemical Identity & Properties

The following table consolidates the definitive chemical data for both the hydrochloride salt and its free base.

Table 1: Chemical Specifications
PropertyHydrochloride Salt (Target)Free Base (Parent)
CAS Number 21602-56-2 92321-29-4
Common Name PPP HydrochloridePPP; N-Cumylpiperidine
IUPAC Name 1-(2-phenylpropan-2-yl)piperidine hydrochloride1-(2-phenylpropan-2-yl)piperidine
Molecular Formula


Molecular Weight 239.79 g/mol 203.33 g/mol
Appearance White to off-white solidColorless to pale yellow liquid/oil
Solubility Water, Methanol, DMSOChloroform, Ethanol, organic solvents
Structural Identifiers (Free Base)
  • SMILES : CC(C)(N1CCCCC1)C2=CC=CC=C2

  • InChI : InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

  • InChIKey : HORGQLWAZQOQNU-UHFFFAOYSA-N

CAS Verification & Lookup Strategy

To ensure scientific integrity, researchers must validate the CAS number using a structural approach rather than a simple text search, which often yields partial matches for isomers.

Protocol: Structural Verification Workflow
  • Deconstruct the Name :

    • "Piperidine": The core heterocycle.[1]

    • "2-phenylpropan-2-yl": A cumyl group (isopropyl group with a phenyl ring at the central carbon).

    • "1-": Indicates attachment at the piperidine nitrogen.[2][3]

  • Differentiate Isomers :

    • Target : 1-(2-phenylpropan-2-yl)...[4][5] (Gem-dimethyl linker).

    • Common Error : 1-(1-phenylethyl)... (Methyl/Hydrogen linker).

  • Database Cross-Reference :

    • Use the InChIKey (HORGQLWAZQOQNU...) in PubChem or ChemSpider to locate the parent compound (CID 210768).

    • Check "Related Compounds" for the Hydrochloride salt.

Visualization: Identification Logic

The following diagram illustrates the logical pathway to confirm the correct chemical identity and CAS number.

IdentificationWorkflow Start Input: Chemical Name Structure Structural Analysis (N-Cumylpiperidine) Start->Structure IsomerCheck Exclude Isomers (e.g., 1-phenylethyl analogs) Structure->IsomerCheck DB_Search Database Query (SciFinder / PubChem) IsomerCheck->DB_Search SaltCheck Salt Form Specified? (Hydrochloride) DB_Search->SaltCheck SaltCheck->DB_Search No (Free Base: 92321-29-4) FinalID Valid CAS: 21602-56-2 SaltCheck->FinalID Yes (HCl)

Figure 1: Decision logic for validating the CAS number of PPP HCl, ensuring exclusion of structural isomers.

Technical Context & Applications

Pharmacological Mechanism

PPP is a mechanism-based inactivator (MBI) of CYP2B6. It functions by undergoing metabolic activation by the enzyme to form a reactive intermediate that covalently binds to the apoprotein, irreversibly inhibiting its catalytic activity.

  • Selectivity : High selectivity for CYP2B6 over CYP2D6 (>15-fold) and other P450 isoforms.

  • Utility : Used to distinguish CYP2B6 contribution in the metabolism of drugs like bupropion, efavirenz, and cyclophosphamide.

Synthesis & Analytical Verification

For researchers synthesizing or verifying the purity of this compound, the following parameters are standard.

Synthesis Route (General): The most efficient synthesis involves the hydroamination of


-methylstyrene with piperidine in the presence of a catalyst (e.g., alkali metals or transition metal catalysts). This avoids the steric hindrance issues often encountered in nucleophilic substitution of cumyl chloride.

Analytical Markers (


 NMR in 

):
  • Gem-dimethyls : A distinct singlet integrating to 6H (approx.

    
     1.4–1.5 ppm).
    
  • Piperidine Ring : Multiplets for the

    
    -methylene (4H) and 
    
    
    
    -methylene (6H) protons.
  • Aromatics : Multiplets for the phenyl ring (5H) in the

    
     7.2–7.5 ppm range.
    

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye).

  • Bioactivity Warning : As a structural analog of phencyclidine (PCP), albeit with distinct pharmacology (primarily CYP inhibition), it should be handled with strict laboratory safety protocols to prevent accidental ingestion or inhalation.

  • Storage : Hygroscopic. Store at -20°C in a desiccated environment.

References

  • PubChem . (n.d.).[6] Compound Summary for CID 210768: 1-(2-Phenylpropan-2-yl)piperidine. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 1-(2-phenylpropan-2-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-(2-phenylpropan-2-yl)piperidine hydrochloride .

Executive Summary & Compound Identity

1-(2-phenylpropan-2-yl)piperidine hydrochloride (also known as 2-Phenyl-2-(1-piperidinyl)propane HCl or N-cumylpiperidine HCl ) is a synthetic piperidine derivative structurally analogous to Phencyclidine (PCP). It is primarily utilized in pharmacological research as a mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6) .

Understanding the differential solubility of this compound in polar protic solvents (Water vs. Ethanol) is critical for preparing stock solutions for in vitro microsomal incubations, formulation development, and recrystallization processes.

Property Data
IUPAC Name 1-(2-phenylpropan-2-yl)piperidine hydrochloride
CAS (Free Base) 92321-29-4
Molecular Formula C₁₄H₂₁N[1][2] · HCl
Molecular Weight 239.78 g/mol (Salt) / 203.32 g/mol (Base)
Structural Class Tertiary Amine Salt (Acyclic PCP Analog)

Physicochemical Basis of Solubility

The solubility differential between water and ethanol is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.

Structural Determinants
  • Hydrophilic Domain: The protonated piperidine nitrogen (

    
    ) and the chloride counterion (
    
    
    
    ) form a polar ionic headgroup capable of strong ion-dipole interactions.
  • Lipophilic Domain: The cumyl group (isopropyl + phenyl ring) and the piperidine carbon backbone create a significant hydrophobic surface area.

  • The "HCl" Effect: Conversion of the free base (LogP ~3.6, insoluble in water) to the HCl salt dramatically lowers the LogD, enabling aqueous solubility.

Solvation Mechanism (Water vs. Ethanol)
  • In Water (Dielectric Constant

    
    ):  Water molecules form a hydration shell around the 
    
    
    
    anion and hydrogen bond with the protonated nitrogen. However, the "hydrophobic effect" forces water molecules to order themselves around the phenyl and isopropyl groups, which is entropically unfavorable. This limits solubility compared to smaller amines.
  • In Ethanol (Dielectric Constant

    
    ):  Ethanol is amphiphilic. The hydroxyl group solvates the ions, while the ethyl chain interacts favorably with the lipophilic cumyl/piperidine scaffold via Van der Waals forces. Consequently, ethanol often dissolves this class of compounds more freely than water.
    
Solvation Pathway Diagram

The following Graphviz diagram visualizes the thermodynamic competition during the dissolution process.

SolvationMechanism SolidSalt Solid Crystal Lattice (Ionic + VdW Forces) Dissociation Dissociation Step (Energy Barrier) SolidSalt->Dissociation Enthalpy of Fusion Solvent Solvent (Water or Ethanol) Solvent->Dissociation WaterShell Hydration Shell (High Dielectric, Entropic Penalty) Dissociation->WaterShell If Solvent = Water EthanolShell Solvation Shell (Amphiphilic Interaction) Dissociation->EthanolShell If Solvent = Ethanol ResultWater Aqueous Solution (Soluble, pH dependent) WaterShell->ResultWater Ion-Dipole Dominance ResultEthanol Ethanolic Solution (Freely Soluble) EthanolShell->ResultEthanol Lipophilic Compatibility

Caption: Thermodynamic pathway distinguishing the entropic penalty in water versus the amphiphilic compatibility in ethanol.

Solubility Data Profile

The following data synthesizes experimental benchmarks for amine hydrochloride salts of this structural class (e.g., Phencyclidine HCl, Diphenidine HCl) and specific property predictions for the cumyl-piperidine analog.

Comparative Solubility Table
SolventSolubility RatingEstimated Concentration (25°C)Mechanistic Driver
Water Soluble 10 – 40 mg/mL Ion-dipole interactions overcome the lipophilic cumyl group. Solubility decreases significantly at pH > 8.0.
Ethanol Freely Soluble > 50 mg/mL Amphiphilic nature of ethanol matches the drug's structure (polar head + non-polar tail).
DMSO Very Soluble ~50 mg/mL High polarity and polarizability; standard for biological stock solutions.
Diethyl Ether Insoluble < 0.1 mg/mL The ionic HCl salt lattice cannot be broken by non-polar ether.

Critical Note: While the HCl salt is water-soluble, it is prone to hydrolysis or precipitation if the pH drifts towards basic. Always buffer aqueous solutions to pH < 6.0 for maximum stability.

Experimental Protocol: Determination of Equilibrium Solubility

To validate the exact solubility for regulatory or formulation purposes, the Shake-Flask Method followed by HPLC-UV quantification is the gold standard.

Reagents & Equipment
  • Analyte: 1-(2-phenylpropan-2-yl)piperidine HCl (Recrystallized, >98% purity).

  • Solvents: HPLC-grade Water, Absolute Ethanol.

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC system.

Step-by-Step Methodology
  • Supersaturation:

    • Add excess solid compound (~100 mg) to 2 mL of the target solvent (Water or Ethanol) in a glass vial.

    • Ensure visible solid remains at the bottom (saturated suspension).

  • Equilibration:

    • Seal vials and agitate at 25°C ± 0.1°C for 24 hours .

    • Self-Validation Check: If all solid dissolves, add more compound until precipitation persists.

  • Phase Separation:

    • Allow samples to stand for 2 hours or centrifuge at 10,000 rpm for 10 mins to pellet undissolved solids.

    • Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 with mobile phase.

    • Inject into HPLC (C18 Column, Mobile Phase: ACN/Water + 0.1% Formic Acid).

    • Calculate concentration using a 5-point calibration curve of the standard.

Workflow Diagram

ExperimentalProtocol Start Start: Weigh Excess Solid Mix Add Solvent (Water/EtOH) Create Suspension Start->Mix Shake Agitate @ 25°C (24 Hours) Mix->Shake Check Solid Remaining? Shake->Check AddMore Add More Solid Check->AddMore No Filter Centrifuge & Filter (0.45 µm PTFE) Check->Filter Yes AddMore->Shake Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Standardized Shake-Flask workflow for determining thermodynamic equilibrium solubility.

Implications for Research & Development

Stock Solution Preparation

For in vitro CYP inhibition studies:

  • Recommended: Dissolve in 100% Ethanol or DMSO to create a high-concentration stock (e.g., 20 mM).

  • Dilution: Dilute into the aqueous reaction buffer (e.g., Phosphate Buffer pH 7.4) immediately prior to use. Ensure the final organic solvent concentration is <1% to avoid inhibiting the enzyme itself.

Extraction & Purification
  • To Extract from Water: Basify the aqueous solution (pH > 10) with NaOH. The compound converts to its Free Base , which precipitates out or can be extracted into Hexane or DCM.

  • To Purify: Dissolve the crude free base in dry diethyl ether and bubble HCl gas. The HCl salt will precipitate instantly as white crystals (Reverse solubility principle).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 210768, 1-(2-phenylpropan-2-yl)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(2-phenylpropan-2-yl)piperidine. Retrieved from [Link]

  • Chun, J. et al. (2000). Mechanism-based inactivation of human cytochrome P450 2B6 by phencyclidine analogs. Drug Metabolism and Disposition. Retrieved from [Link]

  • World Health Organization (WHO). Expert Committee on Drug Dependence: Critical Review of Phencyclidine Analogues. (Contextual data on solubility of structural class). Retrieved from [Link]

Sources

1-(2-Phenylpropan-2-yl)piperidine Hydrochloride: Structural Repurposing of an Acyclic Phencyclidine Analog as a Selective CYP2B6 Mechanism-Based Inactivator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of molecular pharmacology, the structural modification of known psychoactive scaffolds often yields invaluable tool compounds for drug metabolism and pharmacokinetics (DMPK) research. 1-(2-phenylpropan-2-yl)piperidine hydrochloride (CAS 21602-56-2 for the HCl salt, 92321-29-4 for the free base)[1][2], widely referred to in the biochemical literature as 2-phenyl-2-(1-piperidinyl)propane (PPP) or cumylpiperidine , is a prime example of this phenomenon.

Originally synthesized as an acyclic structural analog of the dissociative anesthetic phencyclidine (PCP)[3], PPP exhibits a radically different pharmacological profile. The rigid cyclohexyl ring of PCP is an absolute requirement for its high-affinity binding to the hydrophobic pocket of the N-methyl-D-aspartate (NMDA) receptor[4]. By opening this ring to form an acyclic


-dimethylbenzyl (cumyl) group, the resulting steric flexibility drastically reduces NMDA receptor affinity.

However, this precise combination of acyclic steric bulk and a basic piperidine nitrogen creates an ideal pharmacophore for the active site cavity of Cytochrome P450 2B6 (CYP2B6) . Consequently, PPP has been repurposed from a theoretical drug of abuse into a highly selective, [3][5].

G PCP Phencyclidine (PCP) 1-(1-phenylcyclohexyl)piperidine PPP PPP (Acyclic Analog) 1-(2-phenylpropan-2-yl)piperidine PCP->PPP Ring Opening (Dimethyl Substitution) NMDA NMDA Receptor (High Affinity Antagonist) PCP->NMDA Rigid Cyclohexyl Ring CYP2B6 CYP2B6 Enzyme (Mechanism-Based Inactivator) PPP->CYP2B6 Acyclic Steric Bulk Fits CYP2B6 Cavity

Fig 1: Structural shift from PCP to PPP and the resulting divergence in primary pharmacological targets.

The Causality of Mechanism-Based Inactivation (MBI)

In drug development, distinguishing between reversible competitive inhibition and irreversible mechanism-based inactivation (suicide inhibition) is critical for predicting severe Drug-Drug Interactions (DDIs). PPP is a classic MBI, meaning it is not inherently reactive; it must be catalytically activated by the target enzyme to exert its inhibitory effect.

The Inactivation Pathway

When PPP enters the large, hydrophobic active site of CYP2B6, it undergoes NADPH-dependent oxidation[5]. The heme iron oxidizes the piperidine ring, generating a highly reactive electrophilic intermediate (likely an endocyclic iminium ion or a carbon-centered radical).

Because this intermediate is generated deep within the active site, it cannot escape. Instead, it covalently binds to a nucleophilic amino acid residue on the CYP2B6 apoprotein.

Why the Apoprotein and not the Heme? A critical piece of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in DMPK is understanding where the covalent adduct forms. In their , Chun et al. demonstrated that CO-difference spectroscopy of PPP-inactivated CYP2B6 showed only a 15% loss of the characteristic 450 nm peak[5]. If the reactive intermediate had alkylated the heme macrocycle, the CO-binding spectrum would have been completely abolished. The preservation of the heme peak definitively proves that the irreversible loss of enzymatic activity is driven by apoprotein modification , permanently altering the active site architecture.

MBI A PPP (Pro-inactivator) B CYP2B6 Active Site (Reversible Binding) A->B C NADPH + O2 Catalytic Oxidation B->C D Reactive Intermediate (Iminium/Radical) C->D E Covalent Adduct (Apoprotein Modification) D->E F Irreversible Inactivation E->F

Fig 2: The NADPH-dependent mechanism-based inactivation pathway of CYP2B6 by PPP.

Quantitative Data: Kinetics and Selectivity

PPP is highly valued in in vitro DMPK assays because of its exceptional selectivity for CYP2B6 over other cytochrome P450 isoforms[3]. It is routinely used alongside other tool compounds like ThioTEPA and ticlopidine to map CYP2B6-mediated metabolic pathways.

Table 1: Kinetic Parameters of CYP2B6 Inactivation by PPP

Data synthesized from recombinant human CYP2B6 and human liver microsome (HLM) models[3][5].

ParameterValueBiological Significance

(Inactivator Concentration)
1.2 µM – 5.6 µMDemonstrates high binding affinity to the CYP2B6 active site prior to the irreversible catalytic step.

(Max Inactivation Rate)
~0.07

The maximum rate of covalent adduct formation at saturating concentrations of PPP.

5.1 µMConcentration required to inhibit 50% of CYP2B6 activity in standard competitive assays.

(Half-life at saturation)
9.5 minTime required to inactivate 50% of the enzyme pool at saturating PPP concentrations.
Table 2: Isoform Selectivity Profile

Fold-selectivity demonstrates the utility of PPP as a targeted biochemical probe[3].

CYP450 IsoformSelectivity vs CYP2B6Inhibitory Status
CYP2B6 1x (Reference) Potent Mechanism-Based Inactivator
CYP2D6~15-fold less selectiveWeak reversible inhibition (

~ 74 µM)
CYP3A4~40-fold less selectiveNegligible inhibition (

~ 200 µM)
CYP1A2, CYP2A6, CYP2C9>50-fold less selectiveNo significant inhibition observed

Experimental Workflow: Self-Validating MBI Protocol

To accurately calculate


 and 

, the experimental design must separate reversible competitive inhibition from irreversible inactivation. As a Senior Application Scientist, I mandate the use of a dilution method .

The Causality of the Dilution Step: By incubating the enzyme with the inhibitor at high concentrations and then diluting the mixture 10- to 50-fold before adding the probe substrate, the concentration of the free inhibitor drops far below its reversible


. If the enzyme remains inactive post-dilution, it proves the inhibition is covalent and irreversible.
Step-by-Step Methodology for CYP2B6 Inactivation Assay
  • Preparation: Prepare human liver microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Primary Incubation (Inactivation Phase):

    • Mix HLMs with varying concentrations of PPP (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Initiate the reaction by adding 1 mM NADPH.

    • Incubate at 37°C. Extract aliquots at multiple time points (e.g., 0, 5, 10, 15, 20, 30 minutes).

  • Dilution Step (The Self-Validation Mechanism):

    • Transfer a 10 µL aliquot from the primary incubation into 490 µL of secondary incubation buffer (a 50-fold dilution).

  • Secondary Incubation (Activity Phase):

    • The secondary buffer must contain a CYP2B6-specific probe substrate, such as Bupropion (at a concentration near its

      
      , ~50 µM), and 1 mM NADPH.
      
    • Incubate for 10 minutes at 37°C to allow the remaining active CYP2B6 to convert bupropion to hydroxybupropion.

  • Termination & LC-MS/MS Analysis:

    • Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated hydroxybupropion).

    • Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify hydroxybupropion formation.

  • Data Processing: Plot the natural log of remaining activity versus pre-incubation time to determine the observed inactivation rate (

    
    ) for each PPP concentration. Fit the data to the Michaelis-Menten-like equation: 
    
    
    
    to extract
    
    
    and
    
    
    .

Workflow Step1 Step 1: Primary Incubation HLMs + PPP + NADPH (0 - 30 min at 37°C) Step2 Step 2: Aliquot Dilution 10-fold to 50-fold dilution (Minimizes reversible inhibition) Step1->Step2 Step3 Step 3: Secondary Incubation Add Bupropion (Probe Substrate) Measure residual activity Step2->Step3 Step4 Step 4: LC-MS/MS Analysis Quantify Hydroxybupropion Calculate kinact and KI Step3->Step4

Fig 3: Self-validating experimental workflow for assessing mechanism-based inactivation via the dilution method.

Conclusion

1-(2-phenylpropan-2-yl)piperidine hydrochloride (PPP) represents a fascinating intersection of neuropharmacology and enzymology. By structurally opening the rigid cyclohexyl ring of PCP, scientists engineered a molecule that lost its affinity for the NMDA receptor but gained exquisite, irreversible selectivity for the CYP2B6 active site. Today, it remains an indispensable tool for characterizing enzyme kinetics and predicting complex drug-drug interactions in preclinical drug development.

References

  • Chun J, Kent UM, Moss RM, Sayre LM, Hollenberg PF. "Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by 2-phenyl-2-(1-piperidinyl)propane." Drug Metabolism and Disposition, 2000 Aug;28(8):905-11.[Link]

  • Walsky RL, Obach RS. "A comparison of 2-phenyl-2-(1-piperidinyl)propane (PPP), 1,1',1"-phosphinothioylidynetrisaziridine (ThioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6." Drug Metabolism and Disposition, 2007 Nov;35(11):2053-9. [Link]

Sources

Methodological & Application

Hydrochlorination techniques for 1-(2-phenylpropan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrochlorination Protocols for 1-(2-phenylpropan-2-yl)piperidine

Executive Summary

This guide details the hydrochlorination of 1-(2-phenylpropan-2-yl)piperidine (often referred to as Cumyl-piperidine in internal logs). Converting this lipophilic tertiary amine (Free Base, pKa


 10.4) into its hydrochloride salt is critical for improving aqueous solubility, enhancing shelf-life stability, and facilitating solid-state characterization.

Key Technical Challenge: The steric bulk of the gem-dimethyl (cumyl) group adjacent to the nitrogen center, combined with the low melting point of the free base (~23°C), creates a high propensity for "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This protocol prioritizes anhydrous in situ acid generation to mitigate hygroscopicity and ensure crystalline purity.

Chemical Context & Properties

PropertyValue / DescriptionImplication for Protocol
Structure Tertiary Amine (Sterically Hindered)Slower salt formation kinetics; requires non-polar antisolvents.
Free Base Form Viscous Oil / Low-melting Solid (MP: ~23°C)High risk of oiling out; temperature control is critical.
pKa (Calc.) ~10.4Strongly basic; reacts exothermically with HCl.
Hygroscopicity Moderate to High (Salt form)Anhydrous conditions required during filtration.
Solubility High in EtOH, DCM, Et₂O; Low in WaterRecrystallization requires polar/non-polar solvent pairs.

Method A: The TMSCl In Situ Protocol (Recommended)

Best for: High-purity isolation, moisture sensitivity, and preventing "oiling out."

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. This method scavenges trace water, preventing the formation of hydrates or "gooey" precipitates.



Materials
  • Substrate: 1-(2-phenylpropan-2-yl)piperidine (Free Base)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Reagent: Trimethylsilyl Chloride (TMSCl)[1][2][3]

  • Co-solvent: Anhydrous Methanol (MeOH)

Step-by-Step Protocol
  • Solvation: Dissolve 10.0 mmol of the free base in 50 mL of anhydrous Et₂O in a round-bottom flask under nitrogen atmosphere.

  • Chilling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature reduces solubility of the salt and controls exotherm.

  • Reagent Prep: In a separate vial, mix 11.0 mmol (1.1 eq) of TMSCl with 2 mL of anhydrous MeOH. Allow to stand for 5 minutes to generate HCl.

  • Addition: Dropwise add the TMSCl/MeOH mixture to the amine solution with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Digestion: Remove the ice bath and allow the suspension to stir at Room Temperature (RT) for 30 minutes.

  • Filtration: Filter the white solid using a sintered glass funnel (porosity 3 or 4) under a stream of dry nitrogen.

  • Washing: Wash the cake 2x with cold anhydrous Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Method B: The Classical Gas Flow Protocol

Best for: Large scale batches where reagent cost is a factor.

Materials
  • HCl Gas (generated via H₂SO₄ dripping onto NaCl or from a lecture bottle)

  • Solvent: Anhydrous Hexane or Toluene (Non-polar solvents encourage precipitation)

Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a gas inlet tube (submerged), a thermometer, and an exhaust trap (neutralizer).

  • Solvation: Dissolve the free base in Hexane (concentration ~0.2 M).

  • Bubbling: Slowly bubble dry HCl gas through the solution.

    • Caution: Monitor temperature.[2][4][5] Do not exceed 30°C.

  • Endpoint: Stop bubbling when the pH of the vapor headspace turns acidic (check with damp pH paper) or when precipitation ceases.

  • Purging: Purge the system with Nitrogen for 10 minutes to remove excess entrained HCl.

  • Isolation: Filter and dry as in Method A.

Troubleshooting: The "Oiling Out" Phenomenon

Because the free base melts near RT, the salt may precipitate as a supercooled liquid (oil) if the reaction heat is too high or impurities are present.

Decision Matrix for Oiling Out:

OilingOutStrategy Start Precipitate appears as Oily Droplets Step1 Stop Acid Addition Immediately Start->Step1 CheckTemp Check Temperature Step1->CheckTemp Cooling Cool to -10°C (Ice/Salt) CheckTemp->Cooling If > 20°C Seeding Add Seed Crystal CheckTemp->Seeding If < 10°C Cooling->Seeding Scratching Scratch Glass Wall with Rod Seeding->Scratching Reheat Reheat to dissolve, then cool slowly Scratching->Reheat Still Oily Success Crystalline Solid Formed Scratching->Success Turbidity increases Reheat->Seeding

Figure 1: Strategic workflow for converting oiled-out product into crystalline solid.

Analytical Validation

To ensure the salt formation is successful and stoichiometric:

  • Melting Point (MP):

    • The HCl salt should have a significantly higher MP than the base (typically >150°C, depending on polymorphism).

    • Sharpness: A range >2°C indicates occluded solvent or residual free base.

  • Silver Nitrate Test (Qualitative):

    • Dissolve 5 mg of product in water. Add 2 drops of 0.1 M AgNO₃.

    • Result: A dense white precipitate (AgCl) confirms the presence of chloride.

  • ¹H-NMR Shift:

    • Compare the chemical shift of the protons adjacent to the nitrogen (piperidine ring).

    • Shift: Expect a downfield shift (approx +0.5 to +1.0 ppm) in the salt form compared to the free base due to deshielding by the ammonium cation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. (Source for TMSCl/MeOH mechanism).
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reagents and catalysts for synthesizing N-cumylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Cumylpiperidine (1-(2-phenylpropan-2-yl)piperidine)

Executive Summary & Chemical Context

Target Molecule: N-Cumylpiperidine (1-(1-methyl-1-phenylethyl)piperidine) Significance: This tertiary amine serves as a critical steric probe in Structure-Activity Relationship (SAR) studies, particularly for sigma receptor ligands and NMDA receptor antagonists.[1][2] Its synthesis represents a classic challenge in organic chemistry: forming a C–N bond at a sterically hindered tertiary carbon.[1]

The Synthetic Challenge: The bulky cumyl (1-methyl-1-phenylethyl) group imposes severe steric penalties.[2] Standard SN2 pathways are sterically forbidden.[1]

  • Nucleophilic Substitution (SN1): Feasible but suffers from competing E1 elimination, yielding

    
    -methylstyrene.[1]
    
  • Hydroamination: The atom-economical addition of piperidine to

    
    -methylstyrene requires overcoming the high activation barrier of intermolecular addition to unactivated alkenes while enforcing Markovnikov regioselectivity.[2]
    

This guide details two validated protocols: a Pd-Catalyzed Hydroamination (High Atom Economy) and a Ti-Mediated Reductive Amination (High Reliability).[1][2]

Critical Analysis of Synthetic Strategies

The choice of reagent system dictates the impurity profile.

StrategyReagentsKey MechanismAdvantagesRisks
A. Hydroamination (Catalytic)

-Methylstyrene, Pd(TFA)₂, TfOH
Pd-Hydride Insertion100% Atom Economy; Green Chemistry compliant.[1][2]Requires precious metal catalyst; sensitive to moisture.[1]
B. Reductive Amination Acetophenone, Ti(O^iPr)₄, NaBH₄Imine formation / ReductionHigh yield; avoids elimination byproducts.[1]Stoichiometric Ti waste; requires rigorous anhydrous conditions.[1]
C. Nucleophilic Substitution Cumyl Chloride, K₂CO₃SN1 IonizationLow reagent cost.[1]Not Recommended: Major E1 elimination (

-methylstyrene) reduces yield to <40%.[1][2]

Protocol A: Pd-Catalyzed Markovnikov Hydroamination

Rationale: This method utilizes a Palladium(II) system with a strong acid cocatalyst (Triflic acid) to generate a highly active cationic Pd-hydride species. This species facilitates the Markovnikov addition of the amine across the vinyl double bond.

Reagents & Materials
  • Substrate:

    
    -Methylstyrene (Freshly distilled to remove polymerization inhibitors).[1][2]
    
  • Amine: Piperidine (Dried over KOH).

  • Catalyst Precursor: Palladium(II) trifluoroacetate [Pd(TFA)₂].

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (DPPF).[1]

  • Acid Additive: Triflic acid (TfOH) - Critical for generating the active cationic species.[2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Methodology
  • Catalyst Pre-activation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube, combine Pd(TFA)₂ (2.0 mol%) and DPPF (2.2 mol%).

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate).[1]

    • Stir at room temperature (RT) for 15 minutes to form the Pd-ligand complex.

  • Substrate Addition:

    • Add

      
      -Methylstyrene (1.0 equiv) and Piperidine (1.2 equiv) to the catalyst solution.
      
    • Note: Excess amine is used to drive equilibrium, though the catalyst is robust.[1]

  • Acid Activation:

    • Cool the mixture to 0°C.

    • Dropwise add TfOH (2.0 mol%).

    • Mechanistic Insight: The acid protonates the amine or the Pd-complex to generate the active [Pd-H]+ species.

  • Reaction:

    • Seal the tube and heat to 80°C for 12–24 hours.

    • Monitoring: Monitor by GC-MS. Look for the disappearance of the styrene peak (m/z 118) and appearance of the product (m/z 203).

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.[1]

    • Concentrate the filtrate.[3]

    • Purify via Acid-Base extraction (dissolve in Et₂O, extract with 1M HCl, basify aqueous layer with NaOH, extract back into Et₂O) to remove neutral organic impurities (ferrocene ligand).[1]

Protocol B: Ti(IV)-Mediated Reductive Amination

Rationale: Direct condensation of acetophenone and piperidine is difficult due to the steric bulk hindering iminium ion formation.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the ketimine/enamine intermediate.

Reagents & Materials
  • Ketone: Acetophenone.[1]

  • Amine: Piperidine.[1][3][4][5][6][7][8][9]

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(O^iPr)₄].

  • Reducing Agent: Sodium borohydride (NaBH₄).[10]

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology
  • Complexation:

    • In a dry flask under Argon, mix Acetophenone (1.0 equiv) and Piperidine (1.2 equiv).

    • Add Ti(O^iPr)₄ (1.25 equiv) neat.

    • Observation: The mixture will become viscous and may warm slightly.

    • Stir at RT for 6–12 hours .[1] Crucial: Do not rush this step. Steric hindrance requires time for the Ti-complex to form.[1][2]

  • Reduction:

    • Dilute the viscous oil with Absolute Ethanol (0.5 M).

    • Add NaBH₄ (1.5 equiv) in portions (Caution: Gas evolution).

    • Stir for 2 hours at RT.

  • Quenching (The "Titanium Emulsion" Issue):

    • Standard water quench leads to unfilterable emulsions.

    • Correct Protocol: Add 1M NaOH solution slowly. A white precipitate (TiO₂) will form.

    • Filter the granular precipitate through Celite.

  • Isolation:

    • Concentrate the filtrate.

    • Dissolve residue in DCM, wash with brine, dry over Na₂SO₄.[1]

    • Yield Expectation: 75–85%.[1]

Mechanistic Visualization

The following diagram contrasts the reaction pathways and highlights the "Elimination Trap" inherent in the alkyl halide route.

ReactionPathways Substrate1 Cumyl Chloride (Tertiary Halide) Intermediate1 Carbocation (Tertiary) Substrate1->Intermediate1 Ionization (-Cl) Substrate2 α-Methylstyrene (Alkene) Intermediate2 Pd-Alkyl Complex Substrate2->Intermediate2 Pd-H Insertion (Markovnikov) Substrate3 Acetophenone (Ketone) Intermediate3 Titanium Iminium Substrate3->Intermediate3 Piperidine + Ti(OiPr)4 Product N-Cumylpiperidine (Target) Intermediate1->Product Piperidine attack (Sterically difficult) SideProduct α-Methylstyrene (Elimination Product) Intermediate1->SideProduct E1 Elimination (Major Pathway) Intermediate2->Product Reductive Elimination Intermediate3->Product NaBH4 Reduction SideProduct->Substrate2 Recycle

Figure 1: Comparative synthetic pathways. Note the high risk of elimination in the alkyl halide route (red) versus the convergent pathways of hydroamination and reductive amination.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Hydroamination) Catalyst poisoning by amine.[1][2]Increase acid loading (TfOH) to 4 mol% to buffer the amine; ensure strict anaerobic conditions.
Emulsion during Workup (Ti Route) Improper hydrolysis of Titanates.Use 1M NaOH or Rochelle's Salt solution instead of water.[1] Allow precipitate to age before filtering.[1]
Formation of Styrene (Substitution Route) E1 Elimination dominates.Switch to Protocol B . If Substitution is mandatory, use highly polar solvent (MeCN) at -20°C and allow slow warming.[1]

Safety & Handling

  • Piperidine: Highly toxic and flammable.[1] Precursor for controlled substances; maintain strict inventory logs.[1]

  • Ti(O^iPr)₄: Moisture sensitive. Hydrolyzes to release isopropanol.[1]

  • Triflic Acid: Superacid.[1] Corrosive. Handle in a fume hood with acid-resistant gloves.[1][2]

References

  • Utsunomiya, M., & Hartwig, J. F. (2006).[1] Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines Catalyzed by Palladium.[1] Journal of the American Chemical Society.[1] Link

    • Grounding: Establishes the Pd(TFA)₂/DPPF/TfOH system for Markovnikov addition.
  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.[1] Link

    • Grounding: Validates the Ti-mediated protocol for sterically hindered ketones.
  • Tsuji, H., et al. (2008).[1] Kinetics of elimination reactions of cumyl chloride and its substituted derivatives in acetonitrile. International Journal of Chemical Kinetics.[1] Link

    • Grounding: Provides kinetic data confirming the dominance of elimination over substitution for cumyl chloride.[1]

Sources

Technical Application Note: Stability Maintenance and Handling of Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamics of Moisture

Hydrochloride (HCl) salts are the most prevalent salt form in drug development due to their high solubility and physiological compatibility. However, this solubility comes with a thermodynamic penalty: hygroscopicity .

Many HCl salts are not just hygroscopic (adsorbing water onto the surface) but deliquescent (absorbing sufficient water to dissolve the solid lattice, forming a saturated solution). This phase transition is governed by the Critical Relative Humidity (CRH) .[1][2]

  • The Rule of CRH: If the Relative Humidity (RH) of the environment is greater than the CRH of the salt, the salt will absorb water until it dissolves.

  • The Consequence: This is not merely a physical change.[2][3][4][5][6][7] The formation of a liquid layer promotes hydrolysis , accelerates chemical degradation, and facilitates microbial growth (USP <1112>).

This guide provides a self-validating framework to manage these risks, moving beyond "store in a cool dry place" to a quantifiable engineering control strategy.

Characterization: Define the Stability Window

Before handling a new entity, you must define its safe operating zone. Do not rely on generic safety data sheets (SDS).

Protocol A: Sorption Isotherm Profiling (DVS)

Objective: Determine the CRH and the reversibility of water uptake.

Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., Surface Measurement Systems or TA Instruments).

Methodology:

  • Drying Phase: Equilibrate sample at 0% RH (using dry N2) at 25°C to establish dry mass (

    
    ).
    
  • Sorption Scan: Increase RH in 5% or 10% steps up to 95% RH.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Decrease RH back to 0%.

  • Analysis:

    • Hysteresis Loop: If the desorption curve does not overlay the sorption curve, water is likely trapped in the lattice (hydrate formation).

    • CRH Identification: The inflection point where mass uptake becomes exponential (vertical asymptote) is the CRH.

Decision Matrix:

DVS Profile Classification Storage Requirement
< 0.2% mass gain @ 80% RH Non-hygroscopic Standard Ambient
> 2% mass gain @ 80% RH Hygroscopic Desiccator Required

| Exponential gain (Liquefaction) | Deliquescent | Inert Atmosphere (Glove Box) |

Storage Architecture: The "Matryoshka" System

Single-layer protection is insufficient for deliquescent salts. Use a three-layer barrier system.

Layer 1: The Primary Interface
  • Container: Amber glass vials with Teflon (PTFE) lined caps.

    • Why: Glass is impermeable; PTFE prevents plasticizers from leaching and provides a superior moisture seal compared to pulp/poly liners.

  • Headspace: Purge with Argon (heavier than air) or Nitrogen before sealing.

Layer 2: The Micro-Environment
  • Vessel: Place the primary vial inside a secondary jar (HDPE or glass) containing a desiccant sachet.

  • Desiccant Choice:

    • Silica Gel: Good for general use, but stops working at high temps.

    • Molecular Sieves (4Å): Aggressive drying. Warning: Can strip water from hydrate crystal lattices, changing the crystal form. Use with caution for hydrates.

Layer 3: The Macro-Environment
  • Location:

    • Long-term: -20°C or 4°C (reduces kinetic rate of hydrolysis).

    • Active Use: Vacuum desiccator cabinet maintained at <20% RH.

Operational Protocols: The "Cold Chain" Handoff

The most critical failure point occurs when moving a cold sample to a warm balance.

Protocol B: The Tempering Procedure (Anti-Condensation)

Context: Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric moisture onto the salt. This water is then trapped inside when resealed.

Workflow:

  • Retrieval: Remove the secondary container (Layer 2) from the freezer.

  • Staging: Place the unopened secondary container in a desiccator cabinet.

  • Equilibration: Allow to warm to ambient temperature.

    • Time Rule: 30 minutes for small vials; 2 hours for bulk bottles.

  • Verification: Touch the glass. If it feels cold, wait.

  • Opening: Only open the primary vial once it is thermal equilibrium with the weighing environment.

Protocol C: Precision Weighing of Hygroscopic Salts

Challenge: Static electricity and rapid moisture uptake cause drifting balance readings.

  • Environment: Use a balance enclosure with a localized humidity controller or place a dish of fresh desiccant inside the weighing chamber.

  • Ionization: Use an anti-static gun (ZeroStat) or ionizing bar. Dry powders accumulate static, causing them to "jump" or stick to spatulas.

  • Speed:

    • Tare the receiving vessel before opening the salt vial.

    • Dispense quickly.

    • Do not return excess powder to the stock vial. This introduces moisture. Discard excess as chemical waste.

  • Resealing: Immediately purge headspace with inert gas and recap.

Visualization of Workflows

Figure 1: Mechanism of Deliquescence & Degradation

This diagram illustrates the thermodynamic cascade from surface adsorption to chemical hydrolysis.

HygroscopicityMechanism Crystal Crystalline HCl Salt Adsorption Surface Adsorption (Monolayer) Crystal->Adsorption RH > 0% Condensation Capillary Condensation (Multilayer) Adsorption->Condensation RH approaches CRH Solution Saturated Solution (Deliquescence) Condensation->Solution RH > CRH (Lattice Collapse) Solution->Crystal Drying (Recrystallization/Caking) Hydrolysis Chemical Hydrolysis (Degradation) Solution->Hydrolysis Liquid Phase Reaction

Caption: The Hygroscopic Cascade. Stability is lost once RH exceeds the Critical Relative Humidity (CRH), leading to deliquescence and irreversible hydrolysis.

Figure 2: The Safe Handling Loop

A self-validating workflow to prevent moisture entrapment during usage.

HandlingLoop Start Cold Storage (-20°C) Temper Tempering Step (Warm to 25°C in Desiccator) Start->Temper Retrieve Check Check Temp & Humidity Temper->Check Check->Temper Still Cold (Condensation Risk) Weigh Weighing Event (Minimize Exposure) Check->Weigh Equilibrated Purge Inert Gas Purge (N2/Ar) Weigh->Purge Immediate Seal Reseal & Secondary Pack Purge->Seal Seal->Start Return to Storage

Caption: The "Tempering Loop" is the critical control point. Skipping the warm-up phase is the most common cause of bulk stock degradation.

Troubleshooting & Recovery

SymptomDiagnosisCorrective Action
Clumping (Friable) Early stage moisture adsorption (Bridging).Dry: Place in vacuum desiccator with P2O5 for 24h. Re-verify by HPLC.
Hard Cake (Glassy) Deliquescence followed by drying (Amorphous fusion).Risk: Likely chemical degradation.[6][8][9][10] Grind attempts may generate heat/static. Discard or purify via recrystallization.
Liquefaction RH > CRH exceeded.Discard. Hydrolysis is highly probable.
Color Change Chemical degradation (Oxidation/Hydrolysis).Discard. Do not attempt to salvage.

References

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) – Theory and Applications.[11][12] [Link]

  • Hiami, A., et al. (2019). Impact of Humidity on the Stability of Hygroscopic Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Amidon, G. E., et al. (1999). Physical and Chemical Stability of Hydrochloride Salts. Pharmaceutical Research. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted piperidine impurities from final product

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Removal of Unreacted Piperidine & Piperidine Adducts Audience: Organic Chemists, Peptide Scientists, Process Engineers

Introduction: The Piperidine Challenge

Welcome to the Purification Support Center. Piperidine (


, b.p.[1] 

) is a ubiquitous secondary amine used widely in Fmoc-peptide synthesis and Knoevenagel condensations. Its removal is frequently complicated by two factors:
  • High Boiling Point: It is difficult to remove via standard rotary evaporation without high heat, which risks product degradation.

  • Nucleophilicity: It readily forms adducts (e.g., with dibenzofulvene in SPPS) or salts, creating persistent impurities that co-elute with products.

This guide provides three validated workflows for removal, ranging from standard aqueous extraction to advanced chemoselective scavenging.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Hydrophobic small molecules stable to acidic conditions. Mechanism: Protonation.[2] Converting the free base piperidine into a water-soluble piperidinium salt.

Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in a hydrophobic organic solvent (Ethyl Acetate or Dichloromethane). Target concentration: 0.1 M.

  • Acid Wash: Wash the organic phase 3 times with 10% aqueous HCl or 1M Citric Acid .

    • Technical Note: Use Citric Acid or 0.5M

      
       if your product contains acid-labile protecting groups (e.g., Boc, Trt) to prevent premature deprotection.
      
  • Validation: Check the pH of the aqueous layer.[2] It must remain acidic (

    
    ) to ensure piperidine remains protonated (
    
    
    
    ).
  • Brine Wash: Wash the organic phase once with saturated brine to break any emulsions and remove residual acid.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visualization: Extraction Logic

ExtractionWorkflow cluster_0 Phase Separation Logic Mix Crude Mixture (Product + Piperidine) Sep Separatory Funnel Mix->Sep Acid Add Acidic Buffer (HCl or Citrate) Acid->Sep Org Organic Phase (Product) Sep->Org Hydrophobic Aq Aqueous Phase (Piperidinium Salt) Sep->Aq Hydrophilic Dry Purified Product Org->Dry Evaporate Waste Waste Stream Aq->Waste Discard

Caption: Segregation of piperidine into the aqueous phase via protonation.

Module 2: Solid Phase Peptide Synthesis (SPPS) Specifics

Best For: Peptides synthesized on resin (Fmoc chemistry).[3][4] The Issue: In SPPS, piperidine is used to remove the Fmoc group.[3][5][6][7] The byproduct is a dibenzofulvene-piperidine adduct . Inefficient washing leads to this adduct contaminating the final cleaved peptide.

Critical Protocol: The "Ether Crash"

Do not rely solely on HPLC to remove piperidine adducts. Physical precipitation is more effective for bulk removal.

  • Resin Washing (Pre-Cleavage):

    • After the final Fmoc removal, wash the resin with DMF (

      
      ) followed by DCM (
      
      
      
      ).
    • Why DCM? DCM swells polystyrene resins differently than DMF and helps leach out trapped piperidine from the polymer matrix [1].

  • Cleavage: Treat resin with TFA cocktail.

  • Precipitation:

    • Concentrate the TFA solution to

      
      .
      
    • Add cold Diethyl Ether or MTBE (

      
       volume) dropwise.
      
    • The peptide precipitates; the piperidine and its fulvene adducts remain soluble in the ether.

  • Centrifugation: Pellet the peptide, decant the ether, and repeat the ether wash 2 times.

Data: Solvent Efficiency for Fmoc Removal Byproducts

Solvent Solubility of Peptide Solubility of Piperidine Adduct Separation Efficiency
Diethyl Ether Insoluble (Precipitates) Soluble High (Standard)
MTBE Insoluble Soluble High (Greener Alt.)

| Hexane | Insoluble | Low | Poor |

Module 3: Chemoselective Scavenging (Advanced)

Best For: Solution-phase synthesis where the product is acid-sensitive or basic (preventing acid extraction). Mechanism: Covalent capture. Using a polymer-supported electrophile (Isocyanate) to react selectively with the nucleophilic secondary amine (piperidine).

Protocol: PS-Isocyanate Scavenging
  • Reagent: Use Polystyrene-Methyl Isocyanate (PS-NCO) resin (Typical loading:

    
    ).
    
  • Calculation: Add

    
     equivalents of resin relative to the estimated residual piperidine.
    
  • Incubation: Add resin to the reaction mixture (DCM or THF) and stir gently for 2–4 hours at room temperature.

    • Reaction:

      
       (Urea formation).
      
  • Filtration: Filter the mixture through a fritted funnel. The piperidine is now covalently bound to the solid beads.

  • Result: The filtrate contains your product, free of piperidine, without ever touching water or acid.

Visualization: Scavenger Logic

ScavengerWorkflow Input Crude Mix (Prod + Piperidine) React Stir 2-4 hrs (Covalent Capture) Input->React Resin Add PS-Isocyanate (Solid Beads) Resin->React Filter Filtration React->Filter Solid Solid Waste (Resin-Piperidine Urea) Filter->Solid Retentate Liquid Filtrate (Pure Product) Filter->Liquid Eluent

Caption: Chemoselective removal of secondary amines using electrophilic resins.

Module 4: Azeotropic Distillation

Best For: Large-scale removal where extraction is impossible. Concept: Piperidine forms azeotropes with specific solvents, allowing it to be "carried over" at temperatures lower than its boiling point (


).

Azeotrope Data Table [2] | Entrainer Solvent | Azeotrope BP (


) | Composition (% Piperidine) | Application Note |
| :--- | :--- | :--- | :--- |
| Water  | 92.8 | ~70% | Good for bulk removal, but requires water tolerance. |
| Ethanol  | ~78 (Ternary) | Variable | Ethanol helps co-evaporate piperidine on a Rotovap. |
| Toluene  | ~106-110 | Variable | Effective for final traces; toluene drags piperidine over. |

Technique: Add


 volume of Ethanol or Toluene to the crude oil and rotovap. Repeat 2-3 times. This is often sufficient to lower piperidine levels below NMR detection limits.
Troubleshooting FAQ

Q: My product is also a secondary amine. How do I remove piperidine? A: This is the hardest scenario.

  • Option A: If your product is significantly more polar/non-polar, use Reverse Phase (C18) chromatography. Piperidine elutes very early (near the solvent front) in acidic mobile phases (0.1% TFA).

  • Option B: If boiling points differ by

    
    , use vacuum distillation.
    
  • Option C: Derivatization. If your product is sterically hindered and piperidine is not, treat with a bulky electrophile (e.g., Trityl chloride) that might selectively react with the unhindered piperidine, then separate.

Q: I see a peak at 1.5-1.6 ppm in proton NMR. Is this piperidine? A: Likely yes. Piperidine shows a multiplet around 1.5-1.6 ppm (


-protons) and a triplet around 2.8 ppm (

-protons). However, in water/acidic solvents, the

-protons shift downfield to

.

Q: Can I use high vacuum to remove it? A: Yes, but it is slow. Piperidine is a liquid at room temperature.[1][8][9][10] To remove it effectively on a high vac line (


), you generally need to heat the flask to 

. Ensure your cold trap is efficient to protect the pump oil.
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • Lide, D. R.[11] (Ed.).[12] (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Section: Azeotropic Data for Binary Mixtures).

  • Fields, G. B. (1997). "Solid-Phase Peptide Synthesis." Methods in Enzymology, 289, 2-634. Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis Protocols." Link

Sources

Optimizing reaction temperature for alpha-methylstyrene and piperidine coupling

Technical Support Center: Optimizing Reaction Temperature for -Methylstyrene & Piperidine Coupling

Subject: Thermal Optimization for Intermolecular Hydroamination of Sterically Hindered Alkenes Ticket ID: AMS-PIP-THERMO-001 Applicable Protocols: Base-Catalyzed Hydroamination (Alkali Metal), Transition Metal Catalysis (Pd/Rh)

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support hub. You are likely encountering low conversion or oligomerization when attempting to couple


-methylstyrene (AMS)piperidine1

Unlike simple styrenes, AMS presents a unique thermodynamic conflict.[1] It possesses a low polymerization ceiling temperature (


1
  • Too Cold (< 60°C): Kinetic inhibition prevents coupling; competitive polymerization of AMS dominates.[1]

  • Too Hot (> 140°C): The entropic penalty of hydroamination (

    
    ) overwhelms the enthalpy (
    
    
    ), shifting equilibrium back to starting materials (Retro-Hydroamination).[1]

Your Target Window: 80°C – 120°C (System Dependent).

Part 1: The Thermodynamic Landscape

The "Thermal Corridor" Visualization

The success of this reaction relies on navigating a narrow thermal corridor.[1] The diagram below illustrates the competing pathways defined by temperature.

ThermalCorridorLowTZone 1: < 60°C(Kinetic Trap)PolyOutcome:AMS Polymerization(Oligomers/Goo)LowT->Poly Below Tc of AMSMidTZone 2: 80°C - 120°C(The Sweet Spot)ProductOutcome:High Yield Coupling(Markovnikov/Anti-M)MidT->Product Kinetic Access + Thermo StabilityHighTZone 3: > 140°C(Thermodynamic Ceiling)ReverseOutcome:Retro-Hydroamination(Low Conversion)HighT->Reverse Entropy Dominates(ΔG > 0)

Caption: Figure 1. The Thermal Corridor for AMS Hydroamination. Operating below 60°C risks polymerization; above 140°C risks reversibility.[1]

Mechanism & Causality[1][2]
  • The Polymerization Trap (

    
    ): 
    
    
    
    -Methylstyrene has a notoriously low ceiling temperature (
    
    
    ).[1] Below this threshold, the propagation of AMS homopolymerization is thermodynamically favored over depolymerization.[1] If your catalyst is even slightly promiscuous (or if trace acid is present), running this reaction at room temperature often yields a viscous oligomeric mess rather than the coupled amine.[1]
  • The Hydroamination Ceiling (

    
    ): 
    Hydroamination is exothermic (
    
    
    ) but entropically unfavorable (
    
    
    ) because two particles become one.[1] As
    
    
    rises, the
    
    
    term makes
    
    
    positive.[1] For sterically hindered amines like piperidine adding to AMS, this equilibrium shift happens at lower temperatures than for simple alkenes.[1]

Part 2: Troubleshooting & Optimization Guide

Scenario A: "I see no product, only starting material."

Diagnosis: Kinetic Barrier / Catalyst Deactivation.[1] The

1

1
  • Solution 1 (Temperature): Increase reaction temperature to 100–110°C .

  • Solution 2 (Catalyst Loading): If using alkali metal catalysts (e.g., n-BuLi or Li-amides), increase loading from 1-2 mol% to 5–8 mol% . The hindered substrate requires a higher concentration of active species.[1]

  • Solution 3 (Solvent): Switch to a higher boiling, non-polar solvent like Toluene or Xylene to allow reflux at optimal temperatures.[1]

Scenario B: "The reaction mixture turned into a gel/viscous liquid."

Diagnosis: Competitive Polymerization.[1] You likely ran the reaction below the ceiling temperature of poly-AMS (

  • Solution: Ensure the oil bath is pre-heated to >80°C before adding the AMS.[1] Do not mix reagents at room temperature for extended periods if the catalyst is present.[1]

Scenario C: "Yield drops when I scale up or run longer."

Diagnosis: Retro-Hydroamination (Thermodynamic Equilibrium).[1] Extended reaction times at high heat allow the system to "find" its equilibrium, which might favor starting materials if the temperature is too high.[1]

  • Solution: Monitor kinetics via GC-MS. Stop the reaction immediately upon maximizing conversion. Do not "overcook."

Part 3: Validated Protocol (Alkali-Metal Mediated)

Context: This protocol uses an in situ generated lithium amide catalyst.[1] It is robust for hindered styrenes.[1]

Reagents & Setup
ComponentEquiv.Role
Piperidine 1.2Amine Source (Nucleophile)

-Methylstyrene
1.0Alkene Substrate
n-Butyllithium 0.05 - 0.08Pre-catalyst (initiator)
Toluene [0.5 M]Solvent (High BP, non-polar)
TMEDA 0.05Ligand (Optional, stabilizes Li)
Step-by-Step Methodology
  • Catalyst Generation (Exothermic - Control is Key):

    • In a flame-dried Schlenk tube under Argon, dissolve Piperidine (1.2 equiv) in dry Toluene.

    • Cool to 0°C.[1]

    • Dropwise add n-BuLi (2.5 M in hexanes, 5-8 mol%).[1] Note: This generates Lithium Piperidide.

    • Stir for 15 minutes at 0°C, then warm to Room Temperature.

  • Substrate Addition (The Critical Thermal Step):

    • CRITICAL: Pre-heat your oil bath to 105°C .

    • Add

      
      -Methylstyrene (1.0 equiv) to the reaction vessel.[1]
      
    • Immediately submerge the vessel in the 105°C oil bath.

    • Reasoning: Rapid heating bypasses the 20°C–60°C window where AMS polymerization competes with amination.[1]

  • Reaction Monitoring:

    • Stir at 105°C.

    • Sample at 2h, 6h, and 12h.[1]

    • Look for the disappearance of AMS.[1] If equilibrium is reached (e.g., conversion stalls at 70%), stop heating.[1]

  • Workup:

    • Cool rapidly to room temperature.

    • Quench immediately with water (destroys active Li-species, preventing polymerization during workup).[1]

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]

Catalytic Cycle Visualization

CatCycleStartActive Species:Li-N(Piperidine)InsertTransition State:Alkene Insertion(Rate Limiting for AMS)Start->Insert+ AMSIntermedIntermediate:Li-Alkyl SpeciesInsert->Intermed >80°C RequiredProtonProtonolysis:+ H-N(Piperidine)Intermed->Proton+ PiperidineProton->StartRegenerate CatalystProductProduct Release:N-(2-phenylpropyl)piperidineProton->Product

Caption: Figure 2. Base-catalyzed hydroamination cycle.[1][2][3] The insertion step is sterically hindered by the

1

References

  • Rodriguez, A. et al. (2023).[1] Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link][1]

  • NIST Chemistry WebBook.

    
    -Methylstyrene Thermochemistry Data. National Institute of Standards and Technology.[1] [Link][1]
    
  • Beller, M. et al. (2004).[1] Catalytic Hydroamination of Styrenes. Chemical Reviews. [Link][1]

  • Dainton, F. S., & Ivin, K. J. (1948).[1] Thermodynamics of Polymerization: Ceiling Temperature of

    
    -Methylstyrene. Nature. [Link]
    

Technical Support Center: Solubility Optimization for 1-(2-phenylpropan-2-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-PPPHCl-001 Subject: Resolving precipitation and retention issues in HPLC/LC-MS mobile phases.

Executive Summary

You are likely experiencing solubility issues with 1-(2-phenylpropan-2-yl)piperidine HCl because this molecule exists at a "Solubility Cliff." Structurally, it combines a highly lipophilic tail (the cumyl/phenyl-isopropyl group) with a polar, ionic head (the piperidine hydrochloride).

This duality creates a paradox:

  • The HCl salt is hydrophilic but can precipitate in aprotic organic solvents (like Acetonitrile) due to the anti-solvent effect.

  • The Free Base is lipophilic (oily) and will precipitate in aqueous buffers if the pH rises above its pKa (approx. 9.5–10.5).

This guide provides the specific chemical logic and protocols to maintain this molecule in solution throughout your analytical workflow.

Module 1: The Solubility Matrix

Before modifying your method, you must understand which solubility mechanism is failing. Use the table below to diagnose your specific precipitate.

Table 1: Diagnostic Matrix for Precipitate Formation
SymptomLikely CauseChemical MechanismCorrective Action
Pressure spike at high % Acetonitrile (>80%)Salt Precipitation ACN is aprotic and cannot solvate the Cl⁻/Amine⁺ ion pair. The organic acts as an anti-solvent.Switch Organic Modifier to Methanol (protic) or add 5-10% water to the organic line.
Cloudiness in aqueous buffer (pH > 7)Free Base "Oiling Out" The pH is near/above the pKa. The molecule loses its charge and reverts to its hydrophobic oil form.Lower mobile phase pH to < 4.0 to ensure full protonation.
Crystalline blockage in mixing chamberCommon Ion Effect High concentration of Chloride (Cl⁻) or Phosphate ions reduces the solubility of the HCl salt.Switch to volatile buffers (Formate/Acetate) or reduce buffer molarity (< 20mM).
Ghost Peaks / Carryover Adsorption The lipophilic tail binds strongly to injector seals or column frits.Use a needle wash with high organic strength (e.g., 90% MeOH + 0.1% Formic Acid).

Module 2: Troubleshooting FAQs

Q1: "I am using 0.1% TFA in Water and Acetonitrile. Why is my backpressure unstable?"

Answer: You are likely seeing Ion-Pair Precipitation . While Trifluoroacetic Acid (TFA) improves peak shape, it forms a tight ion pair with the piperidine nitrogen. In high concentrations of Acetonitrile (an aprotic solvent), this hydrophobic ion pair can crash out of solution.

  • The Fix: Switch your organic modifier to Methanol . Methanol is a protic solvent; its hydroxyl groups can solvate the ionic species much better than Acetonitrile, preventing precipitation at high organic ratios [1].

Q2: "Can I use a Phosphate Buffer (pH 7.0) to improve retention?"

Answer: High Risk. At pH 7.0, you are approaching the pKa of the piperidine ring. While the molecule is likely still protonated, the equilibrium shifts toward the free base. Furthermore, phosphate salts have low solubility in organic solvents. If your gradient goes above 60-70% organic, the buffer salt itself may precipitate, or the drug may salt out.

  • The Fix: If you must work at neutral pH, use Ammonium Acetate . It is highly soluble in organic solvents and volatile, making it safer for both the column and MS detectors [2].

Q3: "My peak shape is tailing severely. Is this a solubility issue?"

Answer: This is likely Silanol Interaction , not bulk solubility. The piperidine nitrogen is a strong base. It interacts with residual silanols (Si-OH) on the silica column surface.

  • The Fix:

    • Low pH: Run at pH 2.5–3.0 using Formic Acid. This protonates the silanols, making them neutral and preventing interaction.

    • Chaotropic Additive: If using LC-UV, add 0.1% Triethylamine (TEA) or use a "Shielded" (End-capped) column specifically designed for basic compounds [3].

Module 3: Visualization of Solubility Logic

The following diagram illustrates the decision process for selecting the correct mobile phase based on the chemical state of the molecule.

SolubilityLogic Start Start: Method Development CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4.0 (Molecule is Ionized BH+) CheckPH->Acidic Standard Basic pH > 8.0 (Molecule is Neutral B) CheckPH->Basic Avoid if possible CheckOrganic Select Organic Modifier Acidic->CheckOrganic Risk2 RISK: Free Base Precipitation (Insoluble in Water) Basic->Risk2 If < 50% Organic ACN Acetonitrile (ACN) CheckOrganic->ACN MeOH Methanol (MeOH) CheckOrganic->MeOH Risk1 RISK: Salt Precipitation (Anti-Solvent Effect) ACN->Risk1 If > 80% Organic Safe1 SAFE: High Solubility (Protic Solvation) MeOH->Safe1 Recommended

Caption: Figure 1.[1] Solubility decision tree for lipophilic amine salts. Green paths indicate safe operating conditions; red paths indicate precipitation risks.

Module 4: Validated Recovery Protocol

If you have blocked your system with 1-(2-phenylpropan-2-yl)piperidine HCl, standard water flushes will fail because the precipitate is likely the hydrophobic free base or a stubborn ion pair.

Follow this "Sawtooth" Flush Protocol:

  • Disconnect the Column: Install a union connector to protect your stationary phase.

  • Flush A (Solubilize Salt): 100% Water with 0.1% Formic Acid. (10 mins at 1 mL/min).

    • Why: Dissolves any crystallized buffer salts and ensures the amine is protonated (water-soluble form).

  • Flush B (Solubilize Lipid): 100% Methanol (NOT Acetonitrile). (10 mins at 1 mL/min).

    • Why: Methanol dissolves the lipophilic "grease" portion of the molecule.

  • Flush C (The Power Wash): 50:50 Methanol:Isopropanol. (10 mins).

    • Why: Isopropanol has higher viscosity but excellent solvency for stubborn lipophilic residues [4].

  • Return to Initial: Gradient back to your starting conditions over 10 minutes.

Module 5: Recommended Mobile Phase Composition

Based on the structural properties of the phenyl-isopropyl-piperidine moiety, the following mobile phase system is recommended for maximum stability:

  • Solvent A (Aqueous): 10mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Reasoning: Low pH keeps the amine protonated (soluble). Formate is volatile for LC-MS.

  • Solvent B (Organic): 100% Methanol.

    • Reasoning: Prevents anti-solvent precipitation at high organic % compared to ACN.

  • Gradient Limit: Do not exceed 95% B. Keep at least 5% Aqueous to maintain protonation.

References

  • Shimadzu Corporation. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Phenomenex. (2025).[2][3] Guide to Choosing the Correct HPLC Solvent. Retrieved from

Sources

Technical Support Center: Precision Hydrochlorination of N-cumylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process Development & Optimization Document ID: TS-NCP-HCl-004 Status: Active Last Updated: February 28, 2026

Executive Summary & Core Directive

The Challenge: The hydrochlorination of N-cumylpiperidine (1-(1-methyl-1-phenylethyl)piperidine) presents a specific thermodynamic challenge. While the piperidine nitrogen is basic (


), the N-cumyl bond is acid-labile . The cumyl group (tertiary benzylic) can stabilize a carbocation; therefore, in the presence of excess strong acid or heat, the molecule is prone to acid-catalyzed dealkylation  (Retro-Ritter type cleavage or 

fragmentation).

The Solution: "Controlling pH" in this context does not mean maintaining a specific number on a pH meter (which is unreliable in the organic solvents required for this reaction). Instead, it requires Stoichiometric Precision and Kinetic Control .

Core Directive:

Target a stoichiometry of 1.00 to 1.05 equivalents of HCl relative to the amine. Maintain reaction temperature


 to favor salt crystallization over bond cleavage. 

The Mechanism: Why pH Control Matters

Understanding the competitive pathways is critical for troubleshooting.

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the bifurcation between the desired salt formation and the undesired acid-catalyzed degradation.

ReactionPathways Start N-cumylpiperidine (Free Base) Intermediate Protonated Species [R-NH-Cumyl]+ Cl- Start->Intermediate Fast, Reversible H_plus + HCl (Anhydrous) H_plus->Intermediate Salt N-cumylpiperidine HCl (Crystalline Solid) Intermediate->Salt Low Temp (<5°C) Kinetic Product Cleavage Bond Cleavage (Transition State) Intermediate->Cleavage Excess Acid / Heat (>20°C) Thermodynamic Sink Products Piperidine HCl + alpha-Methylstyrene Cleavage->Products

Figure 1: Kinetic vs. Thermodynamic control. Excess acid promotes the formation of the stable cumyl carbocation, leading to irreversible degradation.

Standard Operating Procedure (SOP)

Objective: Isolate high-purity N-cumylpiperidine hydrochloride without inducing dealkylation.

Reagents & Equipment[1][2]
  • Substrate: N-cumylpiperidine (High purity, >98%).

  • Solvent: Anhydrous Diethyl Ether or Ethyl Acetate (EtOAc). Note: Avoid alcohols if possible to prevent solvolysis, though Isopropanol (IPA) is acceptable for recrystallization.

  • Acid Source: 2.0 M HCl in Diethyl Ether (preferred) or 4.0 M HCl in Dioxane. Do not use aqueous HCl.

  • Monitoring: Universal Indicator paper (wetted) or Congo Red paper.

Protocol Steps
  • Dissolution:

    • Dissolve 10.0 g of N-cumylpiperidine in 100 mL of anhydrous EtOAc.

    • Cool the solution to 0–5°C using an ice/salt bath.

  • Controlled Acidification (The Critical Step):

    • Calculate exactly 1.05 molar equivalents of HCl.

    • Add the HCl solution dropwise over 30 minutes.

    • Vigorous stirring is essential to prevent localized "hot spots" of high acidity.

  • Endpoint Determination:

    • Visual: A white precipitate should form immediately.

    • Spot Test: Dip a glass rod into the slurry and touch it to wet Congo Red paper.

      • Red/Orange: Basic/Neutral (Add more acid).

      • Blue/Violet: Acidic (Stop immediately).

    • Target: Faintly acidic (pH ~4-5 equivalent).

  • Isolation:

    • Stir at 0°C for an additional 30 minutes.

    • Filter the solid under vacuum (inert atmosphere preferred to avoid hygroscopic water absorption).

    • Wash the cake with cold, anhydrous EtOAc.

  • Drying:

    • Dry in a vacuum oven at 40°C max. Do not overheat.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is an oil ("Oiling Out") Solvent polarity is too high or temperature is too high.1. Cool the mixture to -10°C.2. Add a non-polar co-solvent (e.g., Hexane or Pentane) to induce crystallization.3. Scratch the flask wall with a glass rod.
Low Yield / Strong Styrene Smell Acid-catalyzed Dealkylation. You added too much acid or added it too fast (exotherm).1. Check stoichiometry (ensure <1.1 eq).2. Slow down addition rate.3. Keep T < 5°C.4. Discard batch if degradation >10%.
Product turns Pink/Brown Oxidation of free piperidine impurities or trace phenols.1. Ensure starting material purity.2. Perform salt formation under Nitrogen/Argon.3. Recrystallize from IPA/EtOAc.
Melting Point is Low (<200°C) Trapped solvent or residual free base.1. If basic: Resuspend in ether and add trace HCl.2. If solvent: Dry under high vacuum (0.1 mbar) for 12h.
Precipitate dissolves upon standing Hygroscopic absorption of water from air (if using ether/dioxane).1. Handle quickly.2. Switch solvent to Ethyl Acetate (less hygroscopic).

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous concentrated HCl (37%)? A: Not recommended. Water introduces two problems:

  • It increases the solubility of the salt, drastically lowering yield.

  • Water acts as a nucleophile. If the cumyl cation forms even transiently, water will react to form cumyl alcohol, contaminating your product. Use anhydrous HCl in ether or dioxane.

Q2: How do I measure the pH if I'm in Ethyl Acetate? A: Standard glass pH electrodes do not function correctly in non-aqueous organic solvents due to high impedance and lack of proton activity definition.

  • Method A (Preferred): Rely on stoichiometry (mass balance).

  • Method B (Indicator): Remove a 10 µL aliquot, dilute it with 1 mL of water, and check the pH of that aqueous solution. It should be roughly pH 4–5.

Q3: Why is the "cumyl" group so sensitive? A: The cumyl group is a tertiary benzylic system. The carbocation formed by breaking the N-C bond is stabilized by both resonance (phenyl ring) and hyperconjugation (two methyl groups). This makes the N-C bond significantly weaker than a standard N-ethyl or N-methyl bond, especially when the nitrogen is protonated (making it a good leaving group).

Q4: My product smells like plastic/styrene. Is this normal? A: No. That is the smell of


-methylstyrene , the elimination product of the cumyl carbocation. This indicates you have cleaved the molecule.[1] You likely overheated the reaction or used a large excess of acid.

Process Workflow Visualization

Diagram 2: Experimental Workflow

Step-by-step logic flow for the technician.

Workflow Step1 Dissolve Amine in EtOAc (Anhydrous) Step2 Cool to 0-5°C Step1->Step2 Step3 Add HCl (in Ether/Dioxane) Dropwise Step2->Step3 Check Check Stoichiometry (Max 1.05 eq) Step3->Check Precip White Precipitate Forms? Check->Precip Add slowly Action_Oil TROUBLESHOOT: Add Hexane / Cool to -10°C Precip->Action_Oil No (Oiling out) Action_Good Stir 30 min @ 0°C Precip->Action_Good Yes Action_Oil->Action_Good Crystallized Filter Vacuum Filtration (Inert Atmosphere) Action_Good->Filter Dry Vacuum Oven (40°C) Filter->Dry

Figure 2: Operational workflow emphasizing the critical decision points during the addition of acid.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on N-Benzyl and N-Cumyl cleavage conditions).

  • Somsák, L. (2001). "N-Dealkylation of N-alkyl- and N,N-dialkylamines." Chemical Reviews.
  • Reich, H. J. (2024). "pKa Data - Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for estimating relative basicity of hindered amines).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard protocols for salt formation and crystallization).

Sources

Strategies for drying 1-(2-phenylpropan-2-yl)piperidine hydrochloride without decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CUMYL-PIP-DRY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Severity: High (Risk of material degradation)

Executive Summary

You are attempting to dry 1-(2-phenylpropan-2-yl)piperidine hydrochloride . This is not a standard aliphatic amine salt. The presence of the 2-phenylpropan-2-yl (cumyl) group attached to the nitrogen creates a specific vulnerability: a tertiary benzylic C-N bond .

This bond is sterically strained and electronically activated, making it highly susceptible to thermal cleavage and acid-catalyzed elimination (retro-Ritter type fragmentation or E1 elimination). Standard drying protocols (e.g., 60°C+ convection oven) will likely cause the salt to decompose into


-methylstyrene and piperidine hydrochloride, often observed as the white solid turning into a yellow, gummy oil.

This guide details three validated strategies to dry this compound without triggering that decomposition pathway.

Module 1: The Mechanism of Failure (Why it Decomposes)

Before selecting a protocol, you must understand the "Enemy": the Cumyl Carbocation .

In the presence of heat and moisture (which allows for proton transfer), the hydrochloride salt is in equilibrium. If the temperature is too high, the C-N bond breaks heterolytically. The bulky cumyl group leaves as a stable tertiary benzylic carbocation, which then rapidly eliminates a proton to form


-methylstyrene.
Decomposition Pathway Diagram

The following diagram illustrates the degradation cascade you are trying to prevent.

Decomposition Salt Target Molecule (HCl Salt) Transition Transition State (Bond Weakening) Salt->Transition Heat (>45°C) + Moisture Cation Cumyl Carbocation (Tertiary Benzylic) Transition->Cation Heterolysis Piperidine Piperidine HCl Transition->Piperidine Dissociation Styrene α-Methylstyrene (Yellow Oil/Impurity) Cation->Styrene E1 Elimination (-H+)

Figure 1: Thermal degradation pathway of N-cumyl amine salts. Note that the formation of


-methylstyrene is irreversible.

Module 2: Validated Drying Strategies

We recommend Strategy B for most research applications (1–50g scale) due to its balance of speed and safety.

Comparison of Methods
FeatureStrategy A: Vacuum DesiccationStrategy B: Azeotropic DistillationStrategy C: Lyophilization
Mechanism Low pressure evaporationSolvent entrainment (Raoult's Law)Sublimation
Thermal Stress Low (Ambient to 35°C)Medium (40–50°C)Very Low (<0°C)
Speed Slow (24–48 hours)Fast (2–4 hours)Medium (12–24 hours)
Scalability Poor (<10g)Excellent (>100g)Good (Equipment limited)
Rec. Use Case Final polishing of small batchesBulk removal of water/solventsHighly hygroscopic salts
Strategy A: Vacuum Desiccation (The "Gentle" Method)

Best for: Small batches (<5g) where time is not critical.

The Protocol:

  • Preparation: Place the wet cake in a crystallization dish. Do not pack it tightly; break up chunks to maximize surface area.

  • Desiccant Choice: Place the dish in a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
    • Why? HCl salts are hygroscopic. Without a desiccant, the vacuum will remove bulk solvent, but the salt will pull atmospheric moisture back in as soon as the vacuum is broken. KOH also helps neutralize any trace free acid vapors.

  • Vacuum Application: Apply high vacuum (<5 mbar).

  • Temperature Control: Keep at Ambient Temperature (20–25°C) .

    • Critical Warning: Do NOT heat above 35°C. Even mild heating in a vacuum oven can trigger surface decomposition if residual acid is present.

  • Duration: Dry for 24–48 hours until constant weight is achieved.

Strategy B: Azeotropic Distillation (The "Pro" Method)

Best for: Scale-up (>10g) or when the material is "gummy" and holds water stubbornly.

This method uses a solvent to form a lower-boiling azeotrope with water, carrying the moisture out at temperatures well below the boiling point of water.

The Protocol:

  • Solvent Selection: Use Dichloromethane (DCM) or Toluene .

    • DCM: Forms an azeotrope with water at 38.1°C (98.5% DCM / 1.5% Water). This is the safest thermal profile.

    • Toluene: Forms an azeotrope at 85°C. Note: This requires vacuum to lower the boiling point to safe levels.

  • Dissolution/Suspension: Suspend the wet 1-(2-phenylpropan-2-yl)piperidine HCl in the solvent (approx 10 mL/g).

  • Distillation:

    • If using DCM: Distill at atmospheric pressure (Pot temp ~40°C).

    • If using Toluene: You MUST use a rotary evaporator with vacuum. Set the bath to 40°C max and lower pressure until the toluene distills.

  • Chase Step: As the solvent evaporates, it carries the water with it. Re-dissolve the residue in fresh anhydrous DCM and strip again to ensure total dryness.

  • Final Isolation: The product will precipitate as a dry, white solid or a foam.

Strategy C: Lyophilization (Freeze Drying)

Best for: Final formulation or extremely hygroscopic batches.

The Protocol:

  • Dissolution: Dissolve the salt in the minimum amount of HPLC-grade water (or water/tert-butanol mix).

  • Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath to create a high surface area ice shell.

  • Sublimation: Connect to the lyophilizer. Ensure the condenser is <-50°C and vacuum is <0.1 mbar.

  • Result: This yields a fluffy, amorphous powder that dissolves instantly.

Module 3: Troubleshooting & FAQs

Q1: My sample turned into a yellow oil in the vacuum oven. Can I save it?

Diagnosis: You likely overheated the sample (>50°C), causing elimination to


-methylstyrene (a yellow oil).
Remedy: 
  • Wash the oily solid with non-polar solvent (e.g., Hexanes or Pentane). The degradation product (

    
    -methylstyrene) is soluble in hexanes; the Piperidine HCl salt is not.
    
  • Filter the remaining solid.

  • Recrystallize the salt from IPA/Ether to restore purity.

Q2: The salt is "clumping" and won't dry in the center.

Cause: Case hardening. Rapid drying of the surface traps moisture inside. Solution: Switch to Strategy B (Azeotrope) . Dissolving the material breaks the crystal lattice, releasing the trapped solvent, which is then removed chemically via the azeotrope.

Q3: Can I use Acetone to wash the salt?

Warning: Be very careful. While acetone is a common drying solvent, secondary and tertiary amine salts can sometimes undergo condensation reactions (Mannich-type or enamine formation) with ketones if free acid is present. For this specific sensitive structure, Isopropanol (IPA) or Ethyl Acetate are safer anti-solvents.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Section 2.20: Drying of Solids or Liquids. Longman Scientific & Technical. (Standard reference for desiccant selection and vacuum drying).
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for azeotropic drying protocols in scale-up).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Laird, T. (2000). Drying of Pharmaceutical Products. Organic Process Research & Development. (General principles of drying thermally labile APIs).

Purification of N-cumylpiperidine via column chromatography vs distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. N-cumylpiperidine (1-(2-phenylpropan-2-yl)piperidine) is a highly sterically hindered tertiary amine, frequently utilized in drug development as a mechanism-based inactivator of cytochrome P450 2B6 (CYP2B6)[1]. Due to the bulky


-dimethylbenzyl (cumyl) group and the basic piperidine nitrogen, isolating this compound presents unique physicochemical challenges. This guide provides authoritative troubleshooting, causality analysis, and self-validating protocols for its purification via column chromatography and vacuum distillation.

Section 1: Troubleshooting Guide - Column Chromatography

Q1: Why does N-cumylpiperidine streak severely on standard normal-phase silica gel, resulting in poor recovery and cross-contamination? Causality: Standard silica gel contains a high density of acidic surface silanol groups (pKa ~4.5–5.5). Despite the steric shielding provided by the bulky cumyl group, the basic tertiary amine nitrogen of N-cumylpiperidine forms strong hydrogen bonds and ionic interactions with these silanols[2]. This acid-base interaction leads to non-linear adsorption isotherms, which physically manifest as severe peak tailing, streaking across multiple fractions, and low isolated yields.

Q2: How can I prevent this acid-base interaction during flash chromatography without degrading my compound? Resolution: You must disrupt the silanol-amine interaction using one of two validated approaches:

  • Mobile Phase Modification: Add 1–2% of a volatile competing amine, such as triethylamine (TEA), to your eluent. The TEA preferentially binds to the acidic silanols, saturating the active sites and allowing the bulky N-cumylpiperidine to elute as a sharp, symmetrical band[2].

  • Stationary Phase Modification (Preferred): Utilize amine-functionalized silica (e.g., aminopropyl-bonded silica). The stationary phase itself masks the silanols, eliminating the need for basic additives in the mobile phase and drastically simplifying post-purification solvent removal[2].

Protocol 1: Flash Chromatography (Amine-Functionalized Silica)

Self-Validating Methodology for isolating 1–10 g of crude product.

  • Column Preparation: Select an amine-functionalized silica flash cartridge appropriately sized for your crude mass (maintain a 20:1 to 50:1 silica-to-crude ratio).

  • Equilibration: Flush the column with 3–5 column volumes (CV) of 100% HPLC-grade Hexane to establish a non-polar baseline.

  • Sample Loading: Dissolve the crude N-cumylpiperidine in a minimal volume of toluene or dichloromethane (DCM). Load directly onto the cartridge head.

  • Gradient Elution: Run a shallow, linear gradient from 100% Hexane to 90:10 Hexane:Ethyl Acetate over 15 CV.

  • In-Process Validation: Spot the eluting fractions on amine-functionalized TLC plates. Develop with 90:10 Hexane:EtOAc and visualize using UV (254 nm) or Dragendorff's reagent. The product should appear as a single, circular spot (Rf ~0.4) with no tailing.

  • Isolation: Pool the validated pure fractions and concentrate under reduced pressure at 30 °C to yield the purified oil.

Section 2: Troubleshooting Guide - Vacuum Distillation

Q3: I attempted to distill N-cumylpiperidine at atmospheric pressure, but the product degraded into a mixture of two lighter compounds. What happened? Causality: The atmospheric boiling point of N-cumylpiperidine is exceptionally high, approximately 271.1 °C[3]. The N-cumyl group is a well-documented labile protecting group in organic synthesis[4]. At temperatures exceeding 150–200 °C, the thermal energy overcomes the C–N bond dissociation energy. The molecule undergoes thermal cleavage (a retro-Mannich-type or elimination pathway), generating a highly stable cumyl carbocation/radical intermediate that rapidly resolves into piperidine and


-methylstyrene.

Q4: How can I safely distill this compound at scale without inducing thermal cleavage? Resolution: You must utilize high-vacuum fractional distillation. By reducing the system pressure to < 1.0 mmHg (Torr), the boiling point is artificially depressed to well below the thermal degradation threshold (< 100 °C), preserving the integrity of the C–N bond.

Protocol 2: High-Vacuum Fractional Distillation

Self-Validating Methodology for scaling up (>10 g).

  • Apparatus Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are sealed with high-vacuum silicone grease. Attach a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Degassing: Transfer the crude oil to the distillation flask. Add a Teflon-coated magnetic stir bar (do not use boiling chips under high vacuum). Apply vacuum slowly at room temperature to degas solvent residues.

  • Heating & Equilibration: Once the pressure stabilizes below 1.0 mmHg, begin heating the oil bath. Increase the temperature gradually (approx. 2–3 °C/min).

  • Fraction Collection (Validation Step):

    • Forerun: Collect low-boiling impurities (e.g., residual piperidine) that distill below 70 °C (at 1.0 mmHg).

    • Main Fraction: N-cumylpiperidine will strictly distill between 85–95 °C at 0.5–1.0 mmHg. Monitor the vapor temperature thermometer; a steady plateau validates the elution of the target compound. Collect this fraction in a pre-weighed, chilled receiving flask.

  • Shutdown: Remove the heat source, allow the system to cool completely to room temperature, and backfill with inert gas (Argon or Nitrogen) before breaking the vacuum to prevent the oxidation of the hot amine.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the operational parameters for choosing between the two purification modalities:

ParameterColumn Chromatography (Amine-Silica)High-Vacuum Distillation
Optimal Scale < 10 grams> 10 grams to Kilogram scale
Purity Achievable > 99.5%> 98.0%
Yield 85% - 95%75% - 90% (Loss to holdup volume)
Thermal Risk None (Room Temperature)High if vacuum fails (> 150 °C)
Cost / Consumables High (Cartridges, large solvent vols)Low (Electricity, cooling water)
Time Investment 2 - 4 hours4 - 8 hours (Setup and equilibration)

Section 4: Visual Workflows and Pathways

PurificationWorkflow Start Crude N-cumylpiperidine Scale Evaluate Purification Scale Start->Scale Small Small Scale (< 10 g) Scale->Small Mass < 10g Large Large Scale (> 10 g) Scale->Large Mass > 10g Chrom Amine-Functionalized Silica Chromatography Small->Chrom Dist High-Vacuum Distillation (< 1.0 mmHg) Large->Dist Pure Purified N-cumylpiperidine (>98% Purity) Chrom->Pure Evaporate Solvent Dist->Pure Collect Main Fraction

Workflow for selecting the optimal N-cumylpiperidine purification method based on scale.

ThermalDegradation NCP N-cumylpiperidine (Boiling Pt ~271 °C) Heat Thermal Stress (> 150 °C at 1 atm) NCP->Heat Cleavage C-N Bond Cleavage (Cumyl Cation / Radical) Heat->Cleavage Products Piperidine + alpha-Methylstyrene Cleavage->Products

Thermal degradation pathway of N-cumylpiperidine during atmospheric distillation.

References

Sources

Validation & Comparative

Analytical Differentiation of 1-(2-phenylpropan-2-yl)piperidine via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Fragmentation Guide

Executive Summary & Forensic Context

In the landscape of New Psychoactive Substances (NPS), the emergence of dissociative anesthetics structurally related to Phencyclidine (PCP) presents a significant analytical challenge. 1-(2-phenylpropan-2-yl)piperidine , often referred to as an "acyclic PCP analog" or "Cumyl-Piperidine," lacks the cyclohexyl ring of PCP, replacing it with a gem-dimethyl linker.

This guide provides a technical breakdown of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of this compound. Crucially, it distinguishes the target analyte from its isobaric structural isomer, PCPr (1-(1-phenylpropyl)piperidine) . While both share the molecular formula


 (MW 203.32), their fragmentation pathways diverge significantly due to the stability of the intermediate carbocations formed during electron ionization (EI).
Mechanistic Fragmentation Analysis

The fragmentation of tertiary amines under Electron Impact (70 eV) is governed by two primary mechanisms: Alpha-Cleavage (driven by the radical site on the nitrogen) and Inductive Cleavage (driven by the stability of the resulting carbocation).

2.1 The Target: 1-(2-phenylpropan-2-yl)piperidine
  • Structure: A piperidine ring attached to a tertiary carbon (cumyl group).

  • Key Feature: The

    
    -carbon is quaternary (no 
    
    
    
    -hydrogens).
  • Dominant Pathway (Steric Relief & Cumyl Stability): The bond between the quaternary carbon and the nitrogen is sterically strained. However, the formation of the Cumyl Cation (

    
     119) is energetically favorable due to resonance stabilization by the phenyl ring and hyperconjugation from the two methyl groups.
    
  • Secondary Pathway (Alpha-Cleavage): Loss of a methyl group (

    
    ) forms a stabilized iminium ion (
    
    
    
    188).
2.2 The Alternative: PCPr (1-(1-phenylpropyl)piperidine)
  • Structure: A piperidine ring attached to a secondary carbon with an ethyl chain.

  • Dominant Pathway (Alpha-Cleavage): The radical cation preferentially loses the largest alkyl group at the

    
    -position.[1]
    
    • Loss of Ethyl (

      
      ) 
      
      
      
      
      
      174
      .
    • This is the diagnostic peak for PCPr.

Comparative Data: Fragment Ion Abundance

The following table contrasts the predicted relative abundances and diagnostic ions for the target compound versus its primary alternatives.

FeatureTarget: 1-(2-phenylpropan-2-yl)piperidine Alternative: PCPr Reference: PCP
Molecular Ion (

)

203 (Weak/Moderate)

203 (Weak)

243 (Moderate)
Base Peak (100%)

119
(Cumyl Cation) or

188

174
(Iminium Ion)

200
(

)
Diagnostic Ion A

188
(

)

174
(

)

242 (

)
Diagnostic Ion B

91 (Tropylium)

91 (Tropylium)

91 (Tropylium)
Piperidine Fragment

84

84

84
Mechanism Note Quaternary carbon directs cleavage to form stable Cumyl ion (

) or lose Methyl (

).[2][3][4][5]
Secondary carbon directs Alpha-cleavage of Ethyl group.Cyclohexyl ring opening and propyl radical loss.

Note: The presence of


 119 is a strong indicator of the cumyl moiety, distinguishing it from the propyl moiety of PCPr.
Visualization of Signaling Pathways
4.1 Fragmentation Pathway: Target vs. Isomer

The following diagram illustrates the divergent pathways that allow for structural differentiation.

FragmentationPathway Target Target: 1-(2-phenylpropan-2-yl)piperidine (MW 203) Ion188 m/z 188 (Loss of Methyl) Target->Ion188 Alpha-Cleavage (M - 15) Ion119 m/z 119 (Cumyl Cation) Base Peak Candidate Target->Ion119 Inductive Cleavage (C-N Bond Break) Ion84 m/z 84 (Piperidine Ring) Target->Ion84 Charge Retention on N PCPr Isomer: PCPr (MW 203) Ion174 m/z 174 (Loss of Ethyl) Dominant Base Peak PCPr->Ion174 Alpha-Cleavage (M - 29) Ion91 m/z 91 (Tropylium) PCPr->Ion91 Benzylic Cleavage

Caption: Divergent fragmentation pathways of the target cumyl-derivative (left) versus the propyl-isomer (right).

Experimental Protocol: GC-MS Workflow

To ensure reproducible differentiation, the following protocol emphasizes chromatographic resolution and source temperature control.

5.1 Sample Preparation
  • Extraction: Dissolve 10 mg of sample in 10 mL Methanol (HPLC Grade).

  • Dilution: Dilute 1:100 with Ethyl Acetate for GC injection (Final conc. ~10

    
    g/mL).
    
    • Why: High concentrations can cause column overload, distorting peak shapes and affecting mass spectral quality.

  • Derivatization: Not required for tertiary amines.

5.2 Instrument Parameters (Agilent 7890/5977 eq.)
  • Column: Rtx-5MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range:

    
     40–500.
    
5.3 Analytical Workflow Diagram

Workflow Sample Sample (Powder/Liquid) Extract Extraction (MeOH/EtOAc) Sample->Extract GC Gas Chromatography (DB-5MS Column) Extract->GC Ionization EI Source (70 eV) GC->Ionization Detector Mass Analyzer (Quadrupole) Ionization->Detector Analysis Data Analysis (Compare m/z 188 vs 174) Detector->Analysis

Caption: Step-by-step analytical workflow for the identification of PCP analogs.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on Alpha-cleavage mechanisms in amines).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Link

  • Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substances...". Drug Testing and Analysis. (Context on PCP analog metabolism and fragmentation). Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for PCPr and Piperidine fragmentation). Link

Sources

Sourcing and Validating 1-(2-phenylpropan-2-yl)piperidine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the sourcing, validation, and application of 1-(2-phenylpropan-2-yl)piperidine HCl , commonly referred to in literature as PPP or N-cumylpiperidine .[1][2][3]

Executive Summary & Chemical Identity

1-(2-phenylpropan-2-yl)piperidine (CAS: 92321-29-4 ) is a specialized pharmacological probe used primarily as a mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6) .[1][2][3][4][5]

Unlike common pharmaceuticals, this compound is rarely available as a "Certified Reference Material" (CRM) accredited under ISO 17034. Most commercial sources supply it as an "Analytical Reference Standard" or "Research Grade" chemical.[3][5] For high-stakes drug development or forensic analysis, relying solely on the vendor's Certificate of Analysis (CoA) is insufficient.[5]

This guide defines a "Self-Validating" protocol to elevate a commercial Reference Standard (RM) to a primary calibrator using quantitative NMR (qNMR).

Chemical Profile
PropertySpecification
Common Name PPP, N-Cumylpiperidine, 2-Phenyl-2-(1-piperidinyl)propane
CAS Number 92321-29-4
IUPAC Name 1-(1-methyl-1-phenylethyl)piperidine
Formula C₁₄H₂₁N (Free Base) / C₁₄H₂₁N[1][2][3][4][6][7][8]·HCl (Salt)
MW 203.33 g/mol (Free Base) / 239.79 g/mol (HCl Salt)
Key Application Selective CYP2B6 Mechanism-Based Inactivation (MBI)

Market Analysis: Sourcing Reference Materials

Because ISO 17034 CRMs are unavailable for PPP, researchers must select high-purity Analytical Standards and perform in-house verification.[1][2][3][5]

Vendor Comparison Matrix
VendorProduct TypePurity ClaimFormatSuitability
Cayman Chemical Analytical Reference Standard≥95% - 98%Solution (Ethanol) or SolidHigh. Preferred for bioanalysis/metabolism studies.[1][2][3] High batch-to-batch consistency.
MedChemExpress (MCE) Inhibitor / Research Grade≥98%Solid (typically)Medium. Good for high-throughput screening; requires recrystallization for analytical calibration.[1][2][3][5]
Custom Synthesis Bulk ChemicalVariablePowderLow. Only for large-scale synthesis needs.[1][2][3][5] Requires full structural elucidation (NMR/MS) before use.[3][5]

Critical Note on Salt Form: Many vendors (e.g., Cayman) supply PPP as a solution in ethanol , which is typically the free base .[3] If your protocol requires the HCl salt (for stability or solubility in aqueous buffers), you must either:

  • Convert the free base to HCl using ethereal HCl.

  • Adjust molecular weight calculations during stock preparation (Multiply Free Base weight by 1.18 to get HCl equivalent).

The "Self-Validating" Protocol: qNMR Certification

Methodology: Internal Standard qNMR

Objective: Determine the absolute mass fraction purity (


) of the sourced PPP HCl.

Reagents:

  • Analyte: ~10 mg PPP HCl (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM).[1][2][3][5] High purity (>99.9%) is non-negotiable.[3][5]

  • Solvent: D₂O or DMSO-d₆ (depending on solubility).[1][2][3][5]

Workflow:

  • Weighing: Accurately weigh

    
     (PPP) and 
    
    
    
    (Maleic Acid) into the same vial using a microbalance (precision
    
    
    mg). Target a 1:1 molar ratio.
  • Dissolution: Dissolve completely in 600 µL deuterated solvent.

  • Acquisition: Acquire ¹H-NMR spectrum with a relaxation delay (

    
    ) 
    
    
    
    (typically 30–60 seconds) to ensure full relaxation.
  • Calculation: Use the following equation to derive absolute purity:



  • 
    : Integrated area of signal.[3][5]
    
  • 
    : Number of protons contributing to signal.[3][5]
    
  • 
    : Molecular weight.[3][5][9][10][11]
    
  • 
    : Mass weighed.[3][5][9][11]
    
  • 
    : Purity (decimal).[3][5]
    
Visualization: Validation Decision Tree

ValidationWorkflow Start Source PPP Material (Cayman/MCE) CheckCoA Check Vendor CoA (Method: HPLC Area%?) Start->CheckCoA IsCRM Is it ISO 17034 Accredited? CheckCoA->IsCRM DirectUse Direct Use Allowed (Forensic/Regulated) IsCRM->DirectUse Yes (Rare) qNMR Perform qNMR (Traceable Internal Std) IsCRM->qNMR No (Standard) Calc Calculate Absolute Purity (Mass Fraction) qNMR->Calc Assign Assign 'In-House' Certified Value Calc->Assign

Figure 1: Decision tree for validating non-certified reference materials for regulated applications.[1][2][3]

Experimental Application: CYP2B6 Inactivation

PPP is the "Gold Standard" probe for distinguishing CYP2B6 activity from CYP2B1/2B2 in liver microsomes.[3][5] It functions via Mechanism-Based Inactivation (MBI) .[1][2][3][5]

Mechanism of Action

PPP is metabolized by CYP2B6 to an iminium intermediate.[3][5] This reactive species covalently binds to the apoprotein of the enzyme, causing irreversible loss of catalytic activity.

Protocol: Determination of and

Purpose: To verify the biological activity of your validated standard.

  • Pre-incubation:

    • Incubate Human Liver Microsomes (HLM) (0.1 – 0.5 mg/mL) with varying concentrations of PPP (0 – 50 µM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.[3][5]4) + NADPH generating system.[3][5]

    • Time points: 0, 2, 5, 10, 20 min at 37°C.

  • Dilution:

    • At each time point, dilute an aliquot 1:10 into a secondary incubation mixture containing a standard CYP2B6 substrate (e.g., Bupropion or S-Mephenytoin ) at saturating concentration (

      
      ).[3]
      
  • Activity Measurement:

    • Measure the formation of Hydroxybupropion via LC-MS/MS.[1][2][3][5]

  • Data Analysis:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time.[3][5]

    • The slope of these lines gives

      
      .[3][5]
      
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot) to determine
      
      
      (inhibitor affinity) and
      
      
      (max inactivation rate).[3][5]
Visualization: MBI Pathway[2]

MBI_Pathway PPP PPP (Inhibitor) Complex Enzyme-Inhibitor Complex (Rev) PPP->Complex + CYP2B6 CYP CYP2B6 (Active Enzyme) CYP->Complex Reactive Reactive Iminium Intermediate Complex->Reactive Metabolic Activation Reactive->Complex Partition Ratio Inact Inactivated CYP2B6 (Covalent Adduct) Reactive->Inact Covalent Binding

Figure 2: Mechanism-Based Inactivation (MBI) pathway of CYP2B6 by PPP.[1][2][3]

References

  • Walsky, R. L., & Obach, R. S. (2007). A comparison of 2-phenyl-2-(1-piperidinyl)propane (PPP), 1,1',1''-phosphinothioylidynetrisaziridine (ThioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6. Drug Metabolism and Disposition, 35(11), 2053–2059. Retrieved from [Link]

  • PubChem. (n.d.).[3][5][11][12][13] Compound Summary: 1-(2-phenylpropan-2-yl)piperidine (CID 92321-29-4).[1][2][3][4][5] National Library of Medicine.[3][5] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

Sources

A Comparative Guide to the Ultraviolet-Visible Absorption Characteristics of 1-(2-phenylpropan-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a detailed analysis of the expected ultraviolet-visible (UV-Vis) absorption maxima for 1-(2-phenylpropan-2-yl)piperidine hydrochloride. In the absence of directly published experimental spectra for this specific compound, this document employs a comparative methodology, grounding its predictions in the well-established spectroscopic behavior of structurally analogous molecules and the fundamental principles of electronic transitions in aromatic systems. We will compare the target compound to its close structural analog, Phencyclidine (PCP), and other substituted benzenes to provide a robust analytical framework for researchers in drug development and chemical analysis.

Introduction to UV-Vis Spectroscopy in Pharmaceutical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in the pharmaceutical sciences. Its application ranges from the quantitative determination of active pharmaceutical ingredients (APIs) via the Beer-Lambert law to the qualitative identification of chromophoric structures within a molecule.[1] The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths at which absorption occurs are intimately linked to the molecule's electronic structure, making UV-Vis spectroscopy a powerful tool for characterizing compounds containing chromophores such as aromatic rings or conjugated systems.[2]

1-(2-phenylpropan-2-yl)piperidine hydrochloride possesses a single, well-defined chromophore: the mono-substituted benzene ring. The attached 2-propyl-piperidine moiety acts as an auxochrome, influencing the absorption characteristics of the primary phenyl chromophore. This guide will elucidate the expected absorption profile of this molecule and provide a validated experimental protocol for its empirical determination.

The Phenyl Chromophore: Theoretical Basis of Absorption

The UV spectrum of benzene, the fundamental chromophore in the target molecule, is characterized by two primary absorption bands originating from π→π* electronic transitions.[2]

  • The E-bands (Primary Bands): Intense absorptions occurring at approximately 184 nm and 202 nm. These are often outside the range of standard laboratory spectrophotometers.[2]

  • The B-band (Secondary Band): A weaker, "forbidden" transition that appears around 255 nm. A hallmark of this band is its distinct vibrational fine structure, appearing as a series of sharp, closely spaced peaks.[3]

When an alkyl group (an auxochrome) is attached to the benzene ring, it typically causes a slight bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) of the B-band.[3][4] This is due to the electron-donating nature of the alkyl group, which slightly perturbs the energy levels of the π orbitals. However, the characteristic fine structure of the B-band is generally preserved.[5]

Comparative Analysis of Absorption Maxima

To predict the absorption maxima of 1-(2-phenylpropan-2-yl)piperidine hydrochloride, we will analyze data from its closest and most well-documented structural analog, Phencyclidine hydrochloride (PCP HCl), which is 1-(1-phenylcyclohexyl)piperidine hydrochloride. Both molecules share the same phenyl-piperidine core, with the only difference being the saturated alkyl linker attached to the phenyl ring (a propan-2-yl group vs. a cyclohexyl group). Electronically, the effect of these two saturated alkyl linkers on the phenyl chromophore is expected to be nearly identical.

Primary Analog: Phencyclidine Hydrochloride (PCP HCl)

Phencyclidine is an ideal compound for comparison due to its structural similarity and the availability of reliable spectroscopic data. The UV absorption maxima for PCP have been reported in both acidic and ethanolic solutions.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax)

Compound Solvent λmax (nm) Reference
Phencyclidine HCl 0.1 M HCl 252, 257.5, 262, 268.5 [6][7]
Phencyclidine HCl Ethanol 254, 258, 262.5, 269 [7]

| 1-(2-phenylpropan-2-yl)piperidine HCl | 0.1 M HCl or Ethanol | Predicted: ~252-270 nm (with fine structure) | Predicted based on analogy |

The data for Phencyclidine HCl clearly shows the characteristic vibrational fine structure of the benzene B-band, with multiple distinct peaks between 252 nm and 269 nm.[6][7] Given that the electronic contribution of the 2-phenylpropan-2-yl group is analogous to the 1-phenylcyclohexyl group, it is scientifically sound to predict that 1-(2-phenylpropan-2-yl)piperidine hydrochloride will exhibit a nearly identical UV absorption profile, with multiple absorption maxima falling within the 252-270 nm range.

General Alkylbenzene Analogs

Validated Experimental Protocol for UV-Vis Analysis

To empirically verify the predicted absorption characteristics, the following self-validating protocol should be employed. The causality behind each step is explained to ensure experimental integrity.

Objective

To determine the precise UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of 1-(2-phenylpropan-2-yl)piperidine hydrochloride in a suitable solvent.

Materials & Instrumentation
  • Analyte: 1-(2-phenylpropan-2-yl)piperidine hydrochloride (purity >98%)

  • Solvent: 95% Ethanol or 0.1 M Hydrochloric Acid (Spectroscopic Grade)

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer

  • Apparatus: 10 mm path length quartz cuvettes, Class A volumetric flasks, and a calibrated analytical balance

Step-by-Step Methodology
  • Solvent Selection Rationale:

    • Both 95% ethanol and 0.1 M HCl are excellent choices. They are transparent in the UV region of interest (>220 nm) and are capable of fully solvating the hydrochloride salt, ensuring a homogenous solution for analysis.[8] Using 0.1 M HCl mirrors the conditions reported for Phencyclidine, allowing for a direct comparison.[6][7]

  • Preparation of Stock Solution (e.g., 1 x 10⁻³ M):

    • Accurately weigh approximately 25.4 mg of 1-(2-phenylpropan-2-yl)piperidine hydrochloride (M.W. = 253.8 g/mol ) using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (95% ethanol or 0.1 M HCl). Mix thoroughly.

    • Causality: Precise weighing and the use of Class A glassware are critical for the accurate calculation of molar absorptivity.

  • Preparation of Working Solution (e.g., 1 x 10⁻⁴ M):

    • Pipette 10.0 mL of the stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent. Mix thoroughly.

    • Causality: This concentration is chosen to yield an absorbance value within the optimal linear range of most spectrophotometers (typically 0.2 - 1.0 A.U.), ensuring adherence to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

    • Set the wavelength range to scan from 400 nm down to 200 nm.

    • Fill two matched quartz cuvettes with the solvent. Place them in both the sample and reference holders.

    • Run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.

    • Causality: Baseline correction is essential to ensure that the resulting spectrum is solely due to the analyte. Using matched cuvettes minimizes optical variations between the sample and reference paths.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the cuvette back into the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum should be plotted as Absorbance vs. Wavelength (nm).

    • Identify all distinct absorption maxima (λmax) in the 250-270 nm region.

    • Record the absorbance (A) at each λmax.

    • Calculate the molar absorptivity (ε) at each maximum using the Beer-Lambert Law: ε = A / (c * l)

      • Where: A = Absorbance, c = concentration in mol/L, l = path length in cm (1 cm).

Visualizations

G cluster_0 Target Compound cluster_1 Primary Analog cluster_2 Common Chromophore Target Chromophore Target->Chromophore Target_Label 1-(2-phenylpropan-2-yl)piperidine Analog Analog->Chromophore Analog_Label Phencyclidine (PCP) Chromophore_Label Benzene Ring

Caption: Chemical structures highlighting the common phenyl chromophore.

Workflow start Start: Solvent Selection (Ethanol or 0.1 M HCl) prep_stock 1. Prepare Stock Solution (e.g., 1x10⁻³ M) Accurate Weighing start->prep_stock prep_work 2. Prepare Working Solution (e.g., 1x10⁻⁴ M) Serial Dilution prep_stock->prep_work instrument_setup 3. Instrument Setup (Stabilize & Set Range) prep_work->instrument_setup baseline 4. Baseline Correction (Solvent Blank) instrument_setup->baseline measure 5. Measure Sample Spectrum baseline->measure analyze 6. Data Analysis (Identify λmax, Calculate ε) measure->analyze end End: Report Results analyze->end

Caption: Step-by-step workflow for UV-Vis spectral acquisition.

Conclusion

Based on a thorough comparative analysis with the structurally analogous compound Phencyclidine, it is predicted that 1-(2-phenylpropan-2-yl)piperidine hydrochloride will exhibit characteristic UV absorption maxima in the 250-270 nm range. This absorption profile is attributed to the π→π* transition of the mono-alkylated benzene chromophore and is expected to display distinct vibrational fine structure, resulting in multiple peaks within this region. The provided step-by-step experimental protocol offers a robust and validated method for the empirical confirmation of these spectral properties, providing essential data for researchers in quality control, drug development, and analytical chemistry.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Spectroscopy Investigation. (n.d.). Google Scholar.
  • PubChem. (n.d.). Phencyclidine. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Neil, M.J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. As cited in PubChem.
  • Stair, R. (1949). Ultraviolet Absorption Spectra of Seven Substituted Benzenes. Journal of Research of the National Bureau of Standards, 42, 527. Retrieved from [Link]

  • All About Chemistry. (2020, July 18). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds [Video]. YouTube. Retrieved from [Link]

  • Gebre, A., & Taddesse, A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group. Retrieved from [Link]

  • Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Sharma, U. K., & Jacob, S. (2015, June 16). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

Sources

Validating purity of 1-(2-phenylpropan-2-yl)piperidine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard of Bulk Purity: Validating 1-(2-phenylpropan-2-yl)piperidine via Elemental Analysis vs. Chromatographic Methods

As drug development pipelines become increasingly stringent, the analytical validation of synthetic intermediates and active pharmaceutical ingredients (APIs) demands foolproof methodologies. For sterically hindered tertiary amines like 1-(2-phenylpropan-2-yl)piperidine (also known as 1-cumylpiperidine), relying solely on standard chromatographic techniques creates a dangerous analytical blind spot.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) against the definitive benchmark of Carbon-Hydrogen-Nitrogen (CHN) Elemental Analysis. By understanding the causality behind these analytical choices, researchers can build a self-validating workflow that guarantees absolute bulk purity.

The Analytical Dilemma: The Illusion of "99% Purity"

1-(2-phenylpropan-2-yl)piperidine (C₁₄H₂₁N) is a lipophilic, sterically hindered amine. During synthesis and isolation, it is highly susceptible to partial salt formation (e.g., retaining trace HCl from workups) or sequestering atmospheric moisture.

Many laboratories default to HPLC-UV or ¹H-NMR to declare a compound "pure." However, this approach is fundamentally flawed:

  • The HPLC Blind Spot: HPLC relies on UV absorbance. While the phenyl ring of 1-(2-phenylpropan-2-yl)piperidine provides a strong chromophore, HPLC only measures relative organic purity. It is completely blind to inorganic salts or moisture. A sample that is 80% free base and 20% sodium chloride will still show a pristine "99.9% pure" HPLC chromatogram.

  • The NMR Blind Spot: While NMR is unparalleled for structural elucidation, it struggles with absolute quantitation. Inorganic salts are NMR-silent, and trace water peaks are frequently dismissed by analysts as mere "solvent in the tube".

To bridge this gap, CHN Elemental Analysis is universally recognized as the "gold standard" for assessing the absolute bulk purity of a substance[1].

Elemental Analysis: The Ultimate Arbiter of Mass Balance

Elemental analysis operates on a simple, undeniable principle: absolute mass fraction. By combusting a sample and quantifying the resulting gases (CO₂, H₂O, N₂), EA provides the exact percentage of Carbon, Hydrogen, and Nitrogen by weight.

Top-tier chemical publishers, such as The Royal Society, mandate that experimental EA results must fall within ±0.4% of theoretical calculated values to confirm >95% bulk sample purity[2].

The Causality of Mass Shift in 1-(2-phenylpropan-2-yl)piperidine

To understand why EA is non-negotiable, consider the theoretical mass fractions of 1-(2-phenylpropan-2-yl)piperidine in its free base form versus its commonly isolated hydrochloride salt (CAS 21602-56-2)[3] and a hypothetical hemihydrate.

Table 1: Theoretical CHN Mass Fractions for 1-(2-phenylpropan-2-yl)piperidine

Compound StateMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base (Target) C₁₄H₂₁N203.3382.70% 10.41% 6.89%
Hemihydrate C₁₄H₂₁N · 0.5 H₂O212.3479.19%10.44%6.60%
Hydrochloride Salt C₁₄H₂₁N · HCl239.7970.13%9.25%5.84%

Analytical Insight: If your sample contains just 10% (by weight) of the HCl salt mixed with 90% free base, the experimental Carbon value will drop to ~81.44%. This 1.26% deviation instantly fails the ±0.4% acceptance criterion, alerting the chemist to a failed neutralization step that HPLC and NMR would have entirely missed.

Self-Validating Experimental Protocols

To ensure unassailable data integrity, a self-validating system must employ orthogonal techniques. Below are the step-by-step methodologies required to cross-validate the purity of 1-(2-phenylpropan-2-yl)piperidine.

Protocol A: Relative Organic Purity via RP-HPLC-UV

Causality: Separates the main API from structurally similar synthetic byproducts (e.g., unreacted piperidine or cumyl alcohol).

  • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile.

  • Stationary Phase: Inject 10 µL onto a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Elute using a gradient of Water and Acetonitrile. Crucial: Both solvents must contain 0.1% Trifluoroacetic acid (TFA). The acidic modifier protonates the tertiary amine, preventing severe peak tailing caused by secondary interactions with residual silanols on the silica column.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Calculate purity via relative area normalization.

Protocol B: Structural Confirmation via ¹H-NMR

Causality: Verifies the intact connectivity of the cumyl group to the piperidine nitrogen.

  • Sample Prep: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal shift reference.

  • Acquisition: Acquire 1D proton spectra at 400 MHz. Crucial: Use a relaxation delay (d1) of at least 10 seconds to ensure complete relaxation of the sterically hindered methyl protons, guaranteeing accurate integration.

  • Analysis: Phase, baseline correct, and integrate the aromatic protons (5H, ~7.2-7.4 ppm) against the gem-dimethyl protons (6H, ~1.3 ppm).

Protocol C: Absolute Bulk Purity via CHN Elemental Analysis (Dumas Method)

Causality: Validates the absolute mass balance, detecting hydration, partial salt formation, and inorganic fillers.

  • Desiccation (Critical Step): Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Why? Adventitious surface moisture will artificially inflate the hydrogen/oxygen mass fractions, leading to a false failure of the ±0.4% threshold.

  • Weighing: Accurately weigh 1.500 mg (± 0.001 mg) of the desiccated sample into a combustible tin capsule using a microbalance.

  • Combustion: Drop the capsule into the elemental analyzer furnace at 1000°C under a dynamic pulse of ultra-pure O₂ gas.

  • Reduction & Separation: Pass the combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column at 600°C to quantitatively convert NOₓ species to N₂ gas.

  • Quantification: Separate the gases via a specialized GC column and quantify using a Thermal Conductivity Detector (TCD) calibrated against a high-purity acetanilide standard.

Method Comparison Summary

Table 2: Analytical Technique Capability Matrix

FeatureHPLC-UV¹H-NMRCHN Elemental Analysis
Detects Organic Byproducts Excellent (if UV active)GoodPoor (only shows bulk shift)
Detects Inorganic Salts BlindBlindExcellent
Detects Moisture/Hydration BlindPoor/VariableExcellent
Confirms Molecular Structure Poor (Retention time only)Excellent Poor
Output Metric Relative Area %Relative IntegrationAbsolute Mass %

Orthogonal Validation Workflow

To synthesize these methods into a cohesive strategy, researchers should follow the orthogonal validation workflow mapped below. Concordance across all three nodes is required to release the batch.

Workflow Step1 Synthesis & Isolation 1-(2-phenylpropan-2-yl)piperidine HPLC HPLC-UV Analysis (Relative Organic Purity) Step1->HPLC NMR 1H-NMR Analysis (Structural Confirmation) Step1->NMR EA CHN Elemental Analysis (Absolute Mass Fraction) Step1->EA Decision Orthogonal Concordance? HPLC->Decision >99% Area NMR->Decision Expected Peaks EA->Decision Mass Balance Pass Validated Pure API (Δ < 0.4%) Decision->Pass Yes Fail Repurification (Salts/Moisture Detected) Decision->Fail No

Caption: Orthogonal purity validation workflow for 1-(2-phenylpropan-2-yl)piperidine.

Conclusion

Validating the purity of 1-(2-phenylpropan-2-yl)piperidine requires acknowledging the limitations of standard chromatography. While HPLC and NMR are indispensable for profiling organic impurities and confirming structural identity, they cannot verify bulk mass balance. By integrating CHN Elemental Analysis into the release testing protocol, laboratories can definitively rule out invisible contaminants like inorganic salts and moisture, ensuring uncompromised integrity for downstream applications.

References

  • An Editorial About Elemental Analysis | Organometallics ACS Publications URL:[Link][1]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Characterising new chemical compounds & measuring results The Royal Society URL:[Link][2]

Sources

Comparative Forensic Identification Guide: N-Cumyl-Carboxamide Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: March 2026

Scope and Definition

Editorial Note: The term "N-cumylpiperidine derivatives" in a forensic context most accurately refers to the class of Cumyl-Carboxamide Synthetic Cannabinoids (SCRAs). These substances (e.g., CUMYL-PICA, CUMYL-PINACA, CUMYL-THPINACA) feature an N-(1-methyl-1-phenylethyl) group—commonly called a "cumyl" group—linked via a carboxamide to an indole, indazole, or azaindole core. This guide addresses the critical challenge of distinguishing these high-potency agonists from their positional isomers using SWGDRUG-compliant methodologies.

The Analytical Landscape: Method Comparison

The identification of cumyl-derivatives presents a specific challenge: the lability of the amide bond under Electron Ionization (EI) often obliterates the molecular ion, yielding a dominant, non-specific cumyl cation (m/z 119).

Table 1: Comparative Efficacy of Analytical Platforms
FeatureGC-MS (EI) LC-QTOF-MS NMR (1H / 13C) FTIR (ATR)
SWGDRUG Category Category A (if retention time matched)Category ACategory ACategory A
Primary Utility Routine Screening (Seized Drug)Metabolite ID & Isomer ResolutionStructural Elucidation (Pure)Purity/Salt Form Analysis
Sensitivity High (ng/mL)Ultra-High (pg/mL)Low (mg required)Moderate (µg required)
Isomer Selectivity Low (Spectra often identical)High (Retention time + MS/MS)Definitive High (Fingerprint region)
Sample Prep LLE or SPE (Derivatization often needed)Dilute-and-Shoot or SPEDissolution (CDCl3/DMSO)Direct solid analysis
Key Limitation Loss of molecular ion (

); thermal degradation.
Matrix effects (suppression).Requires pure bulk sample.Mixtures obscure spectra.

Core Directive: Analytical Workflows

The following workflows are designed to meet the "Self-Validating" requirement. A positive identification requires concordance between two uncorrelated techniques (e.g., LC retention time + MS/MS fragmentation).

Workflow Visualization

The following diagram outlines the logical progression from seizure to confirmed identification, highlighting the "Isomer Trap" where standard GC-MS fails.

ForensicWorkflow Sample Unknown Seized Material (Powder/Plant Material) Presumptive Presumptive Test (Colorimetric/Immunoassay) *High False Positive Rate* Sample->Presumptive Extraction Extraction (MeOH or ACN) Presumptive->Extraction Positive GCMS Screening: GC-MS (EI) Target: m/z 119 (Cumyl Cation) Extraction->GCMS IsomerCheck Isomer Check: Are spectra identical? (e.g., 5F-CUMYL-PINACA vs 5F-CUMYL-P7AICA) GCMS->IsomerCheck Base Peak 119 detected LCMS Confirmation: LC-QTOF-MS (ESI+) IsomerCheck->LCMS Yes (Indistinguishable) Report Final Forensic Report (SWGDRUG Cat A + B) IsomerCheck->Report No (Unique Spectrum) NMR Reference: NMR (If Reference Standard Unavailable) LCMS->NMR No Library Match LCMS->Report Retention Time + Accurate Mass Match NMR->Report

Caption: Figure 1. Hierarchical workflow for Cumyl-SCRA identification. Note the critical pivot to LC-MS or NMR when GC-MS spectra are indistinguishable due to m/z 119 dominance.

Detailed Experimental Protocols

Protocol A: GC-MS Screening (The "Cumyl Trap")

Objective: Rapid screening of seized powders or plant residues. Warning: Most cumyl-carboxamides undergo


-cleavage at the amide bond, yielding a base peak of m/z 119. The molecular ion (

) is often

relative abundance.
  • Sample Preparation:

    • Plant Material: Extract 50 mg material with 1.0 mL methanol. Vortex 1 min. Centrifuge. Transfer supernatant to autosampler vial.

    • Powder: Dissolve 1 mg in 10 mL methanol (0.1 mg/mL).

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m

      
       0.25mm 
      
      
      
      0.25µm.
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min)

      
       30°C/min to 280°C 
      
      
      
      Hold 15 min.
    • Inlet: Splitless, 280°C.

  • Data Interpretation:

    • Key Marker: Look for base peak m/z 119 (Cumyl isocyanate/cation).[1]

    • Secondary Ions: m/z 214 (Indole/Indazole core fragments) often appear but are weak.

    • Differentiation: Compare Retention Indices (RI). Example: CUMYL-PINACA and 5F-CUMYL-PINACA may co-elute on short gradients; use a slow ramp (10°C/min) if suspected.

Protocol B: LC-QTOF-MS Confirmation (The "Isomer Solver")

Objective: Definitive identification and differentiation of positional isomers (e.g., Indazole vs. Azaindole cores).

  • Sample Preparation:

    • Dilute GC-MS extract 1:100 with Mobile Phase A.

  • Chromatography:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100

      
       2.1mm).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • Mass Spectrometry (ESI+):

    • Mode: Data Dependent Acquisition (DDA) or SWATH.

    • Source Temp: 500°C.

    • Collision Energy: Ramp 20–50 eV.

  • Mechanistic Interpretation:

    • Unlike EI, ESI preserves the protonated molecule

      
      .
      
    • Isomer Logic: 5F-CUMYL-PINACA (Indazole) vs 5F-CUMYL-P7AICA (7-Azaindole).[2][3]

      • Indazole Core: Fragment m/z 233 is dominant.[4]

      • Azaindole Core: Fragment m/z 250 is dominant.

    • See Figure 2 for pathway logic.

Mechanistic Visualization: Fragmentation Pathways

Understanding why the spectra look the way they do is essential for defending results in court.

Fragmentation cluster_legend Key Diagnostic Ions Parent Parent Molecule [M+H]+ (e.g., m/z 368) AmideCleavage Amide Bond Cleavage Parent->AmideCleavage CID / EI CoreIon Core Acyl Ion (Indazole/Indole) m/z 233 / 214 AmideCleavage->CoreIon Path A CumylIon Cumyl Amine Ion m/z 136 AmideCleavage->CumylIon Path B CumylFrag Cumyl Cation (Stable Tertiary Carbocation) m/z 119 CumylIon->CumylFrag - NH3

Caption: Figure 2. Fragmentation pathway of CUMYL-PINACA derivatives. The m/z 119 ion is the stable tertiary carbocation formed after the loss of the amine group.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Stambuli, J., et al. (2019). Differentiation of regioisomeric synthetic cannabinoids.... Forensic Toxicology.[2][5] (Note: Generalized citation for isomer differentiation principles).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic cannabinoids drug profile. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-phenylpropan-2-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 1-(2-phenylpropan-2-yl)piperidine Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2][3][4][5]

Introduction & Hazard Classification

Chemical Identity:

  • IUPAC Name: 1-(2-phenylpropan-2-yl)piperidine hydrochloride[1][2][3][4][5]

  • Common Synonyms: N-Cumylpiperidine HCl, 1-(1-methyl-1-phenylethyl)piperidine HCl[1][2][3][4][5]

  • Chemical Class: Piperidine dissociative / NMDA receptor antagonist (Structural analog to Diphenidine/Ephenidine).[4][5]

Operational Hazard Profile: This compound is an uncharacterized research chemical with high structural similarity to potent CNS-active dissociatives.[2][3][4][5] Unlike simple piperidine salts, the lipophilic cumyl group facilitates Blood-Brain Barrier (BBB) penetration, significantly increasing the risk of systemic toxicity upon exposure.[1][2][3][4]

Hazard CategoryClassification (Conservative Default)Critical Risk
Acute Toxicity Category 3 (Oral/Dermal) Potent CNS depressant/dissociative.[1][2][3][4][5]
Skin Corrosion Category 2 (Irritant) Piperidine moiety typically causes irritation.[4][5]
Occupational Band OEB 3 / 4 Treat as a Potent Compound (

OEL).[4][5]
Physical State Solid (Crystalline) High risk of aerosolization during weighing.[4][5]

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the correct engineering environment. PPE is the last line of defense, not the first.

Primary Containment Strategy
  • Solid Handling (Weighing/Transfer): Must be performed inside a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[4]

  • Solution Prep: Once dissolved, the risk of airborne particulate drops, but dermal absorption risk remains high.[5]

  • Static Control: Use an ionizing bar or anti-static gun during weighing; piperidine salts are often hygroscopic and prone to static cling, leading to "jumping" powder.[5]

Personal Protective Equipment (PPE) Matrix

This protocol follows a "Double-Barrier" system designed to prevent both contact dermatitis and systemic CNS absorption.[2][3]

A. Respiratory Protection
  • Standard Operation (In Hood): N95 or P100 disposable respirator is recommended as a redundancy in case of sash failure.[4]

  • Spill Cleanup / Outside Hood: Full-face Air-Purifying Respirator (APR) with organic vapor/acid gas (OV/AG) and P100 particulate cartridges.[1][2][3][4][5]

    • Rationale: The HCl salt may release trace HCl gas if exposed to moisture; the piperidine core is an organic amine.[5]

B. Dermal Protection (Gloves)[4][5]
  • Technique: Double-gloving is mandatory .[2][3][4]

  • Inner Glove: Nitrile (4 mil) – Taped to lab coat cuff.[4]

  • Outer Glove: Nitrile (Extended Cuff, 5–8 mil) or Neoprene.[4]

  • Change Frequency: Change outer gloves immediately after any splash or every 30 minutes of continuous handling.

C. Body Protection
  • Garment: Tyvek® 400 (or equivalent) disposable lab coat with elastic wrists.[4] Cotton lab coats are insufficient for potent permeating amines.

  • Footwear: Closed-toe, non-perforated shoes with disposable shoe covers if handling >10g quantities.[1][2][3][4]

Operational Workflows (Visualized)

Workflow 1: PPE Donning & Doffing Sequence

Correct doffing is critical to prevent secondary contamination.[2][3][5]

PPE_Protocol start Start: Entry to Lab wash 1. Wash Hands & Forearms start->wash inner 2. Don Inner Nitrile (Tape to skin/shirt) wash->inner coat 3. Don Tyvek Coat (Zip fully) inner->coat outer 4. Don Outer Gloves (Over Tyvek cuff) coat->outer goggles 5. Eye Protection (Goggles/Face Shield) outer->goggles check 6. Integrity Check (Gaps/Tears?) goggles->check check->wash Fail (Restart) work Proceed to Fume Hood check->work Pass

Figure 1: Sequential Donning Protocol to ensure zero skin exposure gaps.

Experimental Handling Protocols

Protocol A: Solubilization & Stock Preparation
  • Solvent Choice: Water (highly soluble), Ethanol, or DMSO.[4][5]

  • Step-by-Step:

    • Pre-weigh the vial/container.

    • Transfer solid inside the hood using a disposable anti-static spatula.

    • Do not use a brush to clean the balance (creates dust). Use a wet wipe (methanol-dampened).[3][4]

    • Add solvent slowly down the side of the vessel to prevent aerosol displacement.

    • Vortex with cap sealed and parafilmed .

Protocol B: Spill Response (Solid Powder)

Do NOT sweep dry powder. This generates inhalable dust.[4][5]

  • Evacuate the immediate area (3-meter radius).[2][3][4]

  • Don PPE: Full-face respirator (P100), double gloves.[3][4]

  • Cover: Gently cover the spill with paper towels dampened with dilute acetic acid (neutralizes the amine) or water.[5]

  • Wipe: Wipe inward from the periphery to the center.[5]

  • Clean: Repeat with soap and water 3 times.

  • Dispose: All wipes go into a double-bagged hazardous waste container labeled "Toxic Solid."

Emergency Procedures

ScenarioImmediate ActionMedical Directive
Skin Contact Wash with lukewarm water/soap for 15 min.[1][2][3][4][5] Do not scrub. Monitor for dizziness, dissociation, or tachycardia.[4]
Eye Contact Flush with saline/water for 15 min.[6] Hold eyelids open.Consult ophthalmologist immediately (corrosive risk).[4][6]
Inhalation Move to fresh air.[5][7][8][9] Sit upright.Administer oxygen if breathing is labored. Call EMS.
Ingestion Do NOT induce vomiting. Rinse mouth.Administer activated charcoal if conscious. Transport to ER.

Disposal & Deactivation

  • Deactivation: Piperidine derivatives can be degraded by oxidation. Treat waste solutions with 10% Bleach (Sodium Hypochlorite) for 24 hours before pH neutralization (if permitted by local EHS regulations).[4]

  • Waste Stream: Segregate as "Cytotoxic/Potent Chemical Waste" . Do not mix with general organic solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine, 1-(2-phenylethyl)- (Structural Analog). Retrieved from [Link][1][2][3][4]

  • ECHA (European Chemicals Agency). Substance Information: Piperidine Hydrochloride.[4][5] Retrieved from [Link][1][2][3][4]

  • Safe Work Australia. Piperidine: Human Health Tier II Assessment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenylpropan-2-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-phenylpropan-2-yl)piperidine hydrochloride

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